19-Oxocinobufagin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H32O7 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
[11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3 |
InChI 键 |
FRUGXBQKMCOIBP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |
产品来源 |
United States |
Foundational & Exploratory
The Origin and Natural Sources of 19-Oxocinobufagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, that has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the origin, natural sources, and isolation of this compound. It also delves into the biosynthetic pathway of its parent compounds and the signaling pathways through which it exerts its biological effects. Detailed experimental protocols for its extraction and purification are provided, alongside quantitative data where available, to support further research and development.
Introduction
This compound belongs to the bufadienolide family, characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. These compounds are known for their potent biological activities, including cardiotonic and antitumor effects. The primary natural source of this compound is the dried toad venom known as Ch'an Su (Venenum Bufonis), which has been used in traditional Chinese medicine for centuries.
Natural Source and Origin
The predominant natural source of this compound is the glandular secretion of the Asiatic toad, Bufo bufo gargarizans. This secretion, a complex mixture of various bioactive compounds, is collected and dried to produce Ch'an Su. The skin of the toad is also a source of this and other bufadienolides. While specific quantitative data for this compound is limited in publicly available literature, studies on the composition of Ch'an Su and toad skin provide insights into the general content of related bufadienolides.
Table 1: Quantitative Data of Bufadienolides in Natural Sources
| Compound Class | Source | Geographic Origin | Concentration/Yield | Reference |
| Total Bufadienolides | Bufo bufo gargarizans skin | Jiangsu, China | 472.6 µg/g crude drug | [1] |
| Seven Major Bufogenins | Ch'an Su (Toad Venom) | Various (China) | 100.40 - 169.22 mg/g | [2] |
| Cinobufagin | Bufo bufo gargarizans skin | Jiangsu, China | 176.7 µg/g crude drug | [1] |
| Resibufogenin | Bufo bufo gargarizans skin | Jiangsu, China | 134.8 µg/g crude drug | [1] |
| Bufalin | Bufo bufo gargarizans skin | Shandong, China | 90.3 µg/g crude drug | [1] |
| Bufotalin | Bufo bufo gargarizans skin | Hebei, China | 84.3 µg/g crude drug |
Note: The table presents data for total bufadienolides and other major bufogenins as specific quantitative data for this compound was not available in the reviewed literature.
Biosynthesis of Bufadienolides
The biosynthesis of bufadienolides in toads is a complex process that is not yet fully elucidated. However, it is established that cholesterol is the primary precursor. The parotid glands of the toad are the main site of this biosynthesis. The cholesterol is believed to be synthesized in the liver, transported to the parotid glands, and then converted into various bufadienolides through a series of enzymatic reactions.
A simplified diagram illustrating the proposed biosynthesis of bufadienolides from cholesterol.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source, Ch'an Su, involves a multi-step process combining extraction and chromatographic techniques. The following is a detailed methodology based on established protocols.
Extraction
-
Pulverization: 80 g of dried Ch'an Su is powdered to increase the surface area for extraction.
-
Methanol (B129727) Extraction: The powdered material is extracted three times with 1 L of methanol for 1 hour each time.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a residue (approximately 24.5 g).
-
Liquid-Liquid Partitioning: The residue is dissolved in 300 mL of distilled water and then extracted three times with 500 mL of chloroform (B151607).
-
Final Residue: The chloroform fractions are combined and concentrated to obtain a crude extract (approximately 16.3 g) which is stored for further purification.
Purification by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC
A two-step chromatographic process is employed for the purification of this compound.
-
HSCCC Separation (Initial Purification):
-
Solvent System: A two-phase solvent system is prepared.
-
Sample Preparation: 200 mg of the crude extract is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
Chromatography: The HSCCC column is first filled with the upper phase (stationary phase). The sample solution is then injected, and the lower phase (mobile phase) is pumped through the column at a flow rate of 2.0 mL/min with the apparatus rotating at 850 rpm. Fractions are collected based on the elution profile.
-
-
Preparative HPLC (Final Purification):
-
Column: A YMC-Pack ODS-A column (250 × 10 mm, 5 µm) is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% aqueous acetic acid is typically used.
-
Flow Rate: 2.5 mL/min.
-
Detection: UV detection is used to monitor the elution of compounds.
-
Fraction Collection: The fraction corresponding to this compound is collected, and the purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
-
Workflow for the extraction and purification of this compound from Ch'an Su.
Signaling Pathways and Mechanism of Action
The primary molecular target of bufadienolides, including this compound, is the Na+/K+-ATPase pump located on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis can trigger various downstream signaling cascades, most notably the induction of apoptosis.
The apoptotic pathway induced by bufadienolides is often mediated through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its primary source is the venom of the toad Bufo bufo gargarizans. While further research is needed to fully quantify its concentration in raw materials and to elucidate the finer details of its biosynthesis and mechanisms of action, the established protocols for its isolation and the current understanding of its biological activities provide a solid foundation for future drug discovery and development efforts. This guide serves as a comprehensive resource for researchers embarking on the study of this fascinating molecule.
References
The Mechanism of Action of 19-Oxocinobufagin: An In-depth Technical Guide
Disclaimer: Due to the limited availability of specific experimental data for 19-Oxocinobufagin in publicly accessible scientific literature, this technical guide infers its mechanism of action based on the extensive research conducted on the closely related and structurally similar bufadienolide, cinobufagin (B1669057) . The experimental data, signaling pathways, and protocols detailed herein are derived from studies on cinobufagin and are presented as a probable model for the biological activity of this compound.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound, a member of the bufadienolide family of cardiotonic steroids, is presumed to exert its anticancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest) in cancer cells. These processes are orchestrated through a complex interplay of signaling pathways that disrupt tumor growth and survival.
Apoptosis Induction: The pro-apoptotic activity of related bufadienolides like cinobufagin is multifaceted, involving both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. A key event is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes (caspase-9 and -3), which are the executioners of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, with an observed upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2.
Cell Cycle Arrest: this compound is likely to interfere with the normal progression of the cell cycle, forcing cancer cells to halt their division at specific checkpoints. Studies on cinobufagin have demonstrated the ability to induce cell cycle arrest at both the S phase and the G2/M phase, depending on the cancer cell type. This is achieved by modulating the levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, downregulation of CDK1, CDK2, cyclin B, and cyclin E has been reported, preventing the cell from transitioning through critical phases of division.
Quantitative Data on the Efficacy of Cinobufagin
The following tables summarize the cytotoxic effects of cinobufagin on various cancer cell lines, providing a quantitative measure of its potency.
Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A375 | Malignant Melanoma | ~0.2 µg/mL* | 24 |
| HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24, 48, 72 |
| U2OS | Osteosarcoma | Not specified | Not specified |
| 143B | Osteosarcoma | Not specified | Not specified |
| HK-1 | Nasopharyngeal Carcinoma | Not specified | Not specified |
| EC-109 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |
| Kyse-150 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |
| Kyse-520 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |
*Note: The IC50 for A375 cells was reported in µg/mL. Conversion to µM requires the molecular weight of cinobufagin.
Signaling Pathways Modulated by Cinobufagin
Cinobufagin has been shown to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
a) Intrinsic Apoptosis Pathway: This is a central mechanism of action. Cinobufagin treatment leads to an increased Bax/Bcl-2 ratio, which in turn triggers the loss of mitochondrial membrane potential. This allows for the release of cytochrome c from the mitochondria into the cytoplasm, where it binds to Apaf-1, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.
Caption: Intrinsic apoptosis pathway induced by cinobufagin.
b) G2/M Cell Cycle Arrest Pathway: In certain cancer cells, cinobufagin can induce arrest at the G2/M checkpoint. This is mediated by the activation of ATM and Chk2, which in turn can inhibit the activity of the CDK1/Cyclin B complex, a key driver of the G2 to M phase transition.
Caption: G2/M phase cell cycle arrest pathway.
c) S Phase Cell Cycle Arrest Pathway: In other cellular contexts, cinobufagin can cause arrest in the S phase of the cell cycle by downregulating the expression of CDK2 and Cyclin E, proteins essential for DNA replication.
Caption: S phase cell cycle arrest pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cinobufagin.
a) Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or Cinobufagin) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the MTT cell viability assay.
b) Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or Cinobufagin) stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
c) Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or Cinobufagin) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Caption: General workflow for Western Blot analysis.
The Enigmatic Structure of 19-Oxocinobufagin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of toads belonging to the Bufo genus.[1] Like other members of its class, this compound exhibits significant biological activity, making it a subject of interest for pharmacological research and drug development. The precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial for its biological function. This technical guide provides a comprehensive overview of the methods and logical processes involved in the elucidation of its complex structure.
While the definitive structure of this compound was first reported in 1969 in Helvetica Chimica Acta, obtaining detailed, publicly accessible experimental data from this original publication has proven challenging.[1] This guide, therefore, synthesizes the established principles of organic chemistry and modern spectroscopic techniques to present a logical reconstruction of the structure elucidation process.
Core Structure and Stereochemistry
The fundamental structure of this compound is a steroid nucleus characterized by a six-membered lactone ring (a δ-lactone) attached at the C-17 position and an unusual oxocine (eight-membered oxygen-containing) ring involving the C-19 methyl group. Its systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate (B1210297).[2] This complex nomenclature precisely defines the connectivity and spatial orientation of each atom.
The stereochemistry, or the specific three-dimensional arrangement of atoms, is a critical aspect of this compound's identity and biological activity. The defined stereocenters in the IUPAC name indicate a specific cis or trans relationship between the various rings of the steroid backbone.
The Path to Structure Elucidation: A Logical Workflow
The determination of a complex natural product's structure is a multi-step process that relies on a combination of spectroscopic and chemical methods. The logical workflow for elucidating the structure of this compound would have followed a path similar to the one outlined below.
Experimental Protocols: A Methodological Overview
Isolation and Purification
-
Extraction: The initial step involves the extraction of the crude toad venom using a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol. This process separates the lipid-soluble compounds, including bufadienolides, from other components of the venom.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques to isolate the individual compounds. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, employing a high-pressure system to achieve high resolution and purity.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, the molecular formula is C₂₆H₃₂O₇.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorptions for this compound would include:
-
Strong C=O stretching frequencies for the lactone, aldehyde, and acetate carbonyl groups.
-
O-H stretching for the hydroxyl group.
-
C-O stretching for the ether and ester linkages.
-
-
Ultraviolet (UV) Spectroscopy: The α,β-unsaturated δ-lactone ring of bufadienolides exhibits a characteristic UV absorption maximum, which aids in the initial identification of this class of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is necessary to piece together the carbon skeleton and determine the stereochemistry.
-
¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, splitting patterns (coupling constants), and integration are analyzed to identify different proton types.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly connected through bonds. This is a key technique for determining the relative stereochemistry of the molecule.
-
-
X-ray Crystallography
For a definitive and unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique involves growing a suitable crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern can be used to calculate the precise three-dimensional coordinates of every atom in the molecule, providing an unequivocal structural proof.
Quantitative Data
Due to the limited public availability of the original and subsequent detailed characterization data, a comprehensive table of quantitative NMR and crystallographic data for this compound cannot be provided at this time. Researchers requiring this specific information are encouraged to seek out the original 1969 publication in Helvetica Chimica Acta.
Conclusion
The elucidation of the structure and stereochemistry of this compound is a testament to the power of a systematic and multi-faceted analytical approach. While the foundational work was laid decades ago, the principles of isolation, spectroscopic analysis, and crystallographic confirmation remain the cornerstone of natural product chemistry. For researchers and drug development professionals, a thorough understanding of this process is essential for the characterization of novel bioactive compounds and the subsequent exploration of their therapeutic potential. Further investigation and re-characterization of this compound using modern, high-resolution spectroscopic techniques could provide even deeper insights into its subtle structural features and their relationship to its biological activity.
References
Biological activity of 19-Oxocinobufagin from Bufo bufo gargarizans
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. Toad venom, known in traditional Chinese medicine as 'Chan Su', has a long history of use in treating various ailments, including cancer. Modern research has focused on identifying the specific bioactive compounds within toad venom and elucidating their mechanisms of action. While extensive research has been conducted on related bufadienolides like bufalin (B1668032) and cinobufagin (B1669057), specific data on this compound is less abundant. This guide synthesizes the available information on the biological activities of closely related bufadienolides to infer the potential therapeutic properties of this compound, focusing on its anticancer effects. This document will detail the cytotoxic activities, underlying signaling pathways, and experimental methodologies used to study these compounds.
Cytotoxic Activity of Bufadienolides
While specific IC50 values for this compound are not extensively reported in the currently available literature, the cytotoxic activities of the structurally similar bufadienolides, bufalin and cinobufagin, have been well-documented across a range of cancer cell lines. These values, primarily determined by MTT assay, provide a strong indication of the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24, 48, 72 |
| Bufalin | HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 |
| Cinobufagin | A375 | Malignant Melanoma | Not explicitly quantified, but significant inhibition observed | - |
| Cinobufagin | HK-1 | Nasopharyngeal Carcinoma | Not explicitly quantified, but significant inhibition observed | - |
| Cinobufagin | U2OS, 143B | Osteosarcoma | Not explicitly quantified, but dose- and time-dependent reduction in viability observed | - |
| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | ~0.1 (in combination with cisplatin) | 24 |
Note: The data presented is for the closely related compounds cinobufagin and bufalin, and serves as a reference for the potential activity of this compound.
Molecular Mechanisms of Action
The anticancer activity of bufadienolides is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
Induction of Apoptosis
Bufadienolides such as cinobufagin and bufalin have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Intrinsic Pathway:
-
Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP).
-
Mitochondrial Disruption: The loss of MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]
Extrinsic Pathway:
-
Death Receptor Upregulation: Bufadienolides can increase the expression of death receptors like Fas on the cancer cell surface.[1]
-
Caspase-8 Activation: Ligand binding to these receptors initiates a signaling cascade that leads to the activation of caspase-8.
-
Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Cell Cycle Arrest
Cinobufagin has been observed to induce cell cycle arrest at different phases in various cancer cell types, thereby inhibiting proliferation.
-
G2/M Phase Arrest: In malignant melanoma cells (A375), cinobufagin induces G2/M arrest by modulating the ATM/Chk2/CDC25C signaling pathway, leading to decreased levels of CDK1 and cyclin B.
-
S Phase Arrest: In nasopharyngeal carcinoma cells (HK-1), cinobufagin causes S phase arrest by downregulating CDK2 and cyclin E.
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of bufadienolides are orchestrated through their influence on critical intracellular signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.
-
PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival and proliferation. Cinobufagin has been shown to inhibit the phosphorylation of PI3K and Akt, thereby suppressing this pro-survival signaling cascade. This inhibition contributes to the observed induction of apoptosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. In the context of cisplatin-resistant lung cancer, cinobufagin has been found to inhibit the MAPK/ERK pathway, contributing to the sensitization of cancer cells to chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of bufadienolide biological activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Cells are treated with the test compound for the desired time and then harvested. The cell pellet is washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization, and washed with PBS.
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizations of Signaling Pathways and Workflows
Conclusion
This compound, a natural compound from Bufo bufo gargarizans, holds significant promise as a potential anticancer agent. Although direct and extensive studies on this specific molecule are limited, the wealth of data on the closely related bufadienolides, cinobufagin and bufalin, provides a strong foundation for understanding its likely biological activities. These compounds exhibit potent cytotoxicity against a variety of cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways, causing cell cycle arrest, and inhibiting critical pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the specific mechanisms of this compound and to unlock its full therapeutic potential in the development of novel cancer therapies. Further research is warranted to isolate and characterize the specific activities of this compound to confirm and expand upon the findings from its structural analogs.
References
19-Oxocinobufagin and its Effects on Cancer Cell Lines: A Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the effects of 19-Oxocinobufagin on cancer cell lines is limited. This guide will therefore focus on the closely related and extensively studied bufadienolide, Cinobufagin (B1669057) , as a representative molecule to illustrate the potential anti-cancer mechanisms and effects of this compound class. The data and pathways described herein are based on studies of cinobufagin and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Executive Summary
Cinobufagin, a major active component isolated from toad venom, has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis and the modulation of key signaling pathways. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the underlying molecular processes are presented to support further research and drug development efforts in this area.
Cytotoxicity and Anti-Proliferative Effects
Cinobufagin exhibits potent dose- and time-dependent inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies and are summarized below.
Table: IC50 Values of Cinobufagin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) | Citation |
| Hepatocellular Carcinoma | HepG2 | 86.025 µM | Not Specified | [1] |
| Hepatocellular Carcinoma | HepG2 | 78 ng/L (~0.176 µM) | 24 | [1] |
| Hepatocellular Carcinoma | HepG2 | 40 ng/L (~0.09 µM) | 48 | [1] |
| Hepatocellular Carcinoma | Huh-7 | 5.1 µM | 24 | [2] |
| Malignant Melanoma | A375 | 0.2 µg/mL (~0.45 µM) | 24 | [3] |
| Uveal Melanoma | OCM1 | 0.8023 µM | 48 | |
| Colorectal Cancer | SW480 | 103.60 nM | 24 | |
| Colorectal Cancer | SW480 | 35.47 nM | 48 | |
| Colorectal Cancer | SW1116 | 267.50 nM | 24 | |
| Colorectal Cancer | SW1116 | 60.20 nM | 48 | |
| Breast Cancer | MCF-7 | 0.94 µM | 24 | |
| Breast Cancer | MCF-7 | 0.44 µM | 48 | |
| Breast Cancer | MCF-7 | 0.22 µM | 72 | |
| Gastric Cancer | SGC-7901 | 0.24 mM | 24 | |
| Acute Promyelocytic Leukemia | NB4 | 45.2 nM | 24 | |
| Acute Promyelocytic Leukemia | NB4-R1 | 37.9 nM | 24 | |
| Cholangiocarcinoma | QBC939 | 2.08 µM | 48 | |
| Cholangiocarcinoma | RBE | 1.93 µM | 48 | |
| Glioblastoma | U87 | Time and Dose-Dependent | 6-48 |
Induction of Apoptosis
A primary mechanism of cinobufagin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is characterized by morphological changes such as nuclear shrinkage and chromatin condensation, and is mediated by a cascade of molecular events.
Quantitative Analysis of Apoptosis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Cinobufagin treatment leads to a significant, dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.
Table: Cinobufagin-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Time (hours) | Apoptotic Cell Percentage (%) (Early + Late) | Citation |
| HepG2 | 100 ng/L (~0.226 µM) | 12 | 13.6 | |
| HepG2 | 100 ng/L (~0.226 µM) | 24 | 25.5 | |
| A549 (NSCLC) | 1 µM | 24 | Increased (dose-dependent) | |
| H1299 (NSCLC) | 1 µM | 24 | Increased (dose-dependent) | |
| QBC939 (Cholangiocarcinoma) | 2 µM | 24 | 16.2 (from 5.6) | |
| RBE (Cholangiocarcinoma) | 2 µM | 24 | 14.8 (from 4.9) | |
| A375 (Malignant Melanoma) | 0.1-0.4 µg/mL | Not Specified | Significantly Increased | |
| SW480 (Colorectal) | 100 nM | 48 | ~38 | |
| SW1116 (Colorectal) | 100 nM | 48 | ~38 |
Molecular Mechanisms and Signaling Pathways
Cinobufagin exerts its pro-apoptotic effects through the modulation of several key signaling pathways that are often dysregulated in cancer.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Cinobufagin has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. Western blot analyses have demonstrated that cinobufagin treatment reduces the phosphorylation of AKT (p-AKT), a key indicator of its inactivation.
Caption: Cinobufagin inhibits the PI3K/AKT pathway, leading to apoptosis.
Regulation of Bcl-2 Family Proteins and Caspase Activation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Cinobufagin treatment shifts the balance towards apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This change in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. Western blot analyses consistently show an increase in cleaved caspase-3 and cleaved caspase-9 following cinobufagin treatment, indicating the activation of this proteolytic cascade.
Caption: Cinobufagin induces apoptosis via Bcl-2 family and caspases.
The STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Cinobufagin has been identified as an inhibitor of the STAT3 signaling pathway. It has been shown to suppress the phosphorylation of STAT3 and block its nuclear translocation, thereby inhibiting its transcriptional activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well flat-bottom sterile microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., cinobufagin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting
This protocol is for the detection of specific proteins in cell lysates.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available scientific evidence strongly suggests that cinobufagin, a close analog of this compound, is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit critical cell survival pathways like PI3K/AKT and STAT3, while concurrently inducing the intrinsic apoptotic cascade, makes it a promising candidate for further preclinical and clinical investigation. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of bufadienolides in oncology. Future studies are warranted to specifically elucidate the bioactivity of this compound and compare its efficacy and molecular effects with those of other well-characterized bufadienolides.
References
- 1. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer effects of cinobufagin on hepatocellular carcinoma Huh-7 cells are associated with activation of the p73 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of 19-Oxocinobufagin: A Technical Guide for Drug Development Professionals
Disclaimer: Preclinical research specifically investigating 19-Oxocinobufagin is limited in publicly available scientific literature. This guide leverages data from studies on the closely related bufadienolide, Cinobufagin (CB), to provide a representative overview of potential biological activities and mechanisms of action. The information presented herein should be considered illustrative for a compound of this class and not as direct evidence of the preclinical profile of this compound. Further dedicated research is imperative to characterize the specific properties of this compound.
Introduction to this compound
This compound is a bufadienolide, a class of cardioactive steroids, naturally occurring in the venom of toad species, particularly Bufo bufo gargarizans Cantor. Structurally similar to other bufadienolides like Cinobufagin, it is characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position. While its specific biological activities are not extensively documented, the broader class of bufadienolides has garnered significant interest in oncology for their potent anti-tumor properties. This guide will explore the preclinical data of the related compound, Cinobufagin, to provide a foundational understanding for researchers and drug developers interested in this compound.
Preclinical Anti-Cancer Activity of Cinobufagin (as a Surrogate for this compound)
Cinobufagin has demonstrated significant anti-cancer effects across a range of preclinical models, including various cancer cell lines and in vivo tumor models. Its activities are primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.
In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of Cinobufagin have been evaluated in numerous cancer cell lines. The following table summarizes key quantitative data from these studies.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Liver Cancer | HepG2 | LD50 (12h) | 170 ng/L | [1] |
| HepG2 | LD50 (24h) | 78 ng/L | [1] | |
| HepG2 | LD50 (48h) | 40 ng/L | [1] | |
| Melanoma | A375 | IC50 (24h) | 0.2 µg/mL | [1] |
| Colorectal Cancer | HCT116, RKO, SW480 | - | Inhibition of proliferation, migration, and invasion | [1] |
| Osteosarcoma | U2OS, MG63, SaOS-2 | - | Inhibition of cell proliferation, induction of G2/M arrest and apoptosis | |
| Non-Small Cell Lung Cancer | A549, H1299 | MMP reduction (2µM CB) | from 98.55% to 53.61% (A549) and 99.29% to 69.25% (H1299) | |
| Cholangiocarcinoma | QBC939, RBE | - | Inhibition of proliferation, induction of apoptosis |
In Vivo Efficacy
Xenograft models have been instrumental in demonstrating the anti-tumor efficacy of Cinobufagin in a physiological context.
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Colorectal Cancer | Nude mice with HCT116 xenografts | Cinobufagin (0.5 mg/kg, 1.0 mg/kg) intraperitoneally every other day | Reduced tumor growth | |
| Non-Small Cell Lung Cancer | Nude mice with H460 xenografts | Not specified | Significant inhibition of tumor growth |
Mechanism of Action: Key Signaling Pathways
Cinobufagin exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
STAT3 Signaling Pathway
Cinobufagin has been shown to inhibit the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 and blocks its nuclear translocation induced by IL-6. This inhibition leads to the suppression of epithelial-mesenchymal transition (EMT) in colorectal cancer cells.
Caption: Cinobufagin inhibits the STAT3 signaling pathway.
AKT/mTOR Signaling Pathway
In non-small cell lung cancer cells, Cinobufagin has been observed to inhibit the AKT/mTOR signaling pathway. It reduces the phosphorylation of AKT at both T308 and S473 sites, leading to the induction of intrinsic apoptosis. This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.
Caption: Cinobufagin inhibits the AKT/mTOR signaling pathway.
Notch Signaling Pathway
In cholangiocarcinoma cells, Cinobufagin has been found to inactivate the Notch signaling pathway, which plays a crucial role in the induction of apoptosis.
Experimental Protocols (Based on Cinobufagin Studies)
Detailed and reproducible experimental protocols are fundamental for preclinical drug development. The following sections outline typical methodologies used in the evaluation of Cinobufagin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Cinobufagin (or this compound) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with Cinobufagin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ HCT116 cells) into the flank of 4-6 week old nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer Cinobufagin (e.g., 0.5 or 1.0 mg/kg, i.p., every other day) or vehicle control.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using a caliper (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).
Conclusion and Future Directions
The preclinical data for Cinobufagin strongly suggest that bufadienolides, as a class, hold significant promise as anti-cancer agents. The observed effects on key signaling pathways like STAT3 and AKT/mTOR provide a solid rationale for their mechanism of action. However, it is crucial to underscore that these findings are for Cinobufagin and not directly for this compound.
To advance this compound as a potential therapeutic candidate, a comprehensive preclinical evaluation is essential. This should include:
-
In vitro screening: Determining the IC50 values across a broad panel of cancer cell lines.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound.
-
In vivo efficacy studies: Evaluating its anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and toxicology studies: Assessing its ADME (absorption, distribution, metabolism, and excretion) properties and determining its safety profile.
Dedicated research into this compound will be critical to unlock its therapeutic potential and to determine if it offers a superior efficacy and safety profile compared to other bufadienolides.
References
The Pharmacological Landscape of 19-Oxocinobufagin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufagin, a bufadienolide cardiotonic steroid, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive research specifically elucidating the pharmacological profile of this compound remains emergent, studies on the broader class of bufadienolides, and particularly the closely related compound cinobufagin (B1669057), provide a foundational understanding of its likely bioactivities. This technical guide synthesizes the available preclinical data on bufadienolides, focusing on anticancer and anti-inflammatory activities, and presents relevant experimental methodologies and putative signaling pathways. It is critical to note that much of the detailed mechanistic data presented herein is derived from studies on cinobufagin and other related compounds, and further research is imperative to specifically validate these properties for this compound.
Introduction
This compound is a natural product isolated from the venom of toads belonging to the Bufo genus, a source that has been utilized in traditional Chinese medicine for centuries. Structurally characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position, this compound belongs to the bufadienolide family. While the pharmacological activities of several bufadienolides, such as cinobufagin and bufalin (B1668032), have been extensively investigated, dedicated studies on this compound are less prevalent. This guide aims to provide a detailed technical overview of the currently understood pharmacological properties of this class of compounds, with the explicit understanding that further direct investigation of this compound is required.
Anticancer Properties
The anticancer effects of bufadienolides are the most extensively studied pharmacological property. Research, primarily on cinobufagin, suggests a multi-faceted mechanism of action targeting cancer cell proliferation, survival, and metastasis.
Cytotoxicity in Cancer Cell Lines
Studies on cinobufagin have demonstrated potent cytotoxic effects across a range of cancer cell lines. While specific IC50 values for this compound are not widely reported in the currently available literature, the data for cinobufagin provides a valuable reference point.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | Cinobufagin | 0.7821 | [1] |
| RKO | Colorectal Cancer | Cinobufagin | 0.3642 | [1] |
| SW480 | Colorectal Cancer | Cinobufagin | 0.1822 | [1] |
| HepG2 | Hepatocellular Carcinoma | Cinobufagin | 86.025 | [2] |
| A375 | Melanoma | Cinobufagin | 0.2 µg/mL (approx. 0.44 µM) | [2] |
| SGC-7901 | Gastric Cancer | Cinobufagin | 0.24 mM | |
| MCF-7 | Breast Cancer | Cinobufagin | 0.94 (24h), 0.44 (48h), 0.22 (72h) | |
| NB4 | Acute Promyelocytic Leukemia | Cinobufagin | Not specified | |
| NB4-R1 | Acute Promyelocytic Leukemia | Cinobufagin | Not specified |
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of bufadienolides is the induction of apoptosis. Studies on cinobufagin and bufalin indicate that these compounds can trigger programmed cell death through the intrinsic, or mitochondrial, pathway.
Key events in this process include:
-
Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates and execution of apoptosis.
Anti-inflammatory Properties
The anti-inflammatory potential of bufadienolides is an emerging area of research. The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is limited, studies on related natural compounds suggest a plausible mechanism of action.
Inhibition of Pro-inflammatory Mediators
Compounds with structural similarities to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). They may also suppress the expression of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Key Signaling Pathways
The pharmacological effects of bufadienolides are mediated through their interaction with critical intracellular signaling pathways that regulate cell fate and inflammatory responses. The following sections describe the putative signaling pathways modulated by this class of compounds, primarily based on research on cinobufagin.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Cinobufagin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Inhibition of this pathway is a plausible mechanism for the anti-inflammatory and anticancer effects of bufadienolides.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for related compounds. These should be adapted and optimized for specific studies involving this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on related bufadienolides, suggests that this compound holds promise as a potential therapeutic agent, particularly in the fields of oncology and inflammation. Its putative mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and the inhibition of pro-survival and pro-inflammatory signaling pathways such as PI3K/Akt and NF-κB, warrant rigorous investigation.
Future research should prioritize studies dedicated specifically to this compound to:
-
Determine its cytotoxic profile across a comprehensive panel of cancer cell lines.
-
Elucidate its precise molecular mechanisms of action in both cancer and inflammatory models.
-
Conduct in vivo studies to evaluate its efficacy and safety profile in preclinical animal models.
Such focused research is essential to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.
References
Unveiling 19-Oxocinobufagin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardiotonic steroids, first identified in 1969.[1] It is a constituent of the traditional Chinese medicine known as 'Chan Su', which is derived from the venom of the Asiatic toad, Bufo bufo gargarizans.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
The initial discovery and structural elucidation of this compound were reported in 1969 in the journal Helvetica Chimica Acta.[1] This seminal work laid the foundation for subsequent investigations into its chemical properties and biological activities. As a member of the bufadienolide family, this compound shares a characteristic steroid nucleus with a six-membered lactone ring at the C-17 position.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source, the venom of Bufo bufo gargarizans, involves a multi-step process combining solvent extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other bufadienolides from toad venom.
1. Extraction: The dried toad venom is typically pulverized and subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For instance, an initial extraction with a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) can be followed by extraction with a more polar solvent such as methanol.
2. Chromatographic Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This process often involves:
-
Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is frequently employed. This technique provides high resolution and allows for the isolation of pure this compound.
The following diagram illustrates a generalized workflow for the isolation of bufadienolides from toad venom.
Physicochemical and Spectroscopic Data
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Mechanism of Action
This compound, along with other bufadienolides, has been identified as a key contributor to the antitumor effects of toad venom. Research has indicated its inhibitory activity against non-small cell lung cancer cell lines, including A549 and H157. However, specific IC₅₀ values for this compound are not consistently reported in the available literature.
The primary molecular target of bufadienolides is the Na⁺/K⁺-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, leading to an influx of calcium ions. This disruption of ion gradients can trigger a cascade of downstream signaling events.
While the precise signaling pathways modulated by this compound are still under investigation, studies on related compounds like cinobufagin (B1669057) offer valuable insights. These studies have implicated the involvement of several key signaling pathways in the anticancer effects of bufadienolides:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of the PI3K/Akt pathway is a common mechanism of action for many anticancer agents.
-
Apoptosis Induction: Bufadienolides have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
The following diagram illustrates the potential mechanism of action of this compound, based on the known effects of related bufadienolides.
References
Methodological & Application
Application Notes & Protocols: Isolation, Purification, and Biological Activity of 19-Oxocinobufagin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of 19-Oxocinobufagin, a bufadienolide with significant potential in pharmacological research. The methodologies described herein are compiled from established scientific literature, offering a reproducible workflow for obtaining this compound in high purity from its natural source. Additionally, this note explores the putative signaling pathways through which this compound may exert its biological effects, based on studies of closely related bufadienolides.
Introduction
This compound is a C-24 steroid natural product belonging to the bufadienolide family. These compounds are primarily found in the venom of toads from the Bufonidae family and have been a cornerstone of traditional Chinese medicine for centuries. The primary source for the isolation of this compound is "Chan'Su," the dried venom obtained from the skin and parotid glands of the Asiatic toad, Bufo bufo gargarizans. Bufadienolides, including this compound, are known for their cardiotonic and, more recently, their potent anticancer activities. The therapeutic potential of these compounds has spurred significant interest in their isolation for further pharmacological evaluation.
The protocol detailed below outlines a robust multi-step process involving solvent extraction, followed by advanced chromatographic techniques to achieve high purity of the target compound.
Experimental Protocols
Crude Extraction of Bufadienolides from Chan'Su
This initial step aims to extract a broad range of bufadienolides from the raw toad venom.
Materials:
-
Dried toad venom (Chan'Su)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Grind the dried Chan'Su into a fine powder to increase the surface area for extraction.
-
Suspend the powdered venom in a 1:1 mixture of dichloromethane and methanol. A common ratio is 100 g of venom powder to 1 L of solvent mixture.
-
Macerate the suspension at room temperature for 24 hours with continuous stirring.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Re-extract the residue two more times with the same solvent mixture to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting dark, viscous residue is the crude bufadienolide extract. Dry this extract completely under a vacuum.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. It is particularly effective for the separation of natural products. A stepwise elution is employed to separate different bufadienolides based on their polarity.
Materials:
-
HSCCC instrument
-
Two-phase solvent systems (see table below)
-
Crude bufadienolide extract
-
Fraction collector
Procedure:
-
Prepare the two-phase solvent systems by mixing the solvents in the specified ratios in a separation funnel. Allow the phases to separate completely.
-
The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC column.
-
Initiate the separation by pumping the mobile phase at a constant flow rate while the column is rotating at a set speed.
-
Employ a stepwise elution by sequentially using the different solvent systems, moving from less polar to more polar mobile phases.
-
Collect fractions at regular intervals using a fraction collector.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions from HSCCC containing this compound are further purified to homogeneity using preparative HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Procedure:
-
Combine and concentrate the this compound-rich fractions from the HSCCC separation.
-
Dissolve the residue in a minimal amount of the initial mobile phase for prep-HPLC.
-
Develop a suitable gradient or isocratic elution method using a mobile phase consisting of methanol/water or acetonitrile/water.
-
Inject the sample onto the preparative C18 column.
-
Monitor the elution profile at a suitable wavelength (e.g., 296 nm for the pyrone ring of bufadienolides).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC. A purity of ≥99% is achievable[1].
Structural Confirmation
The identity and structure of the purified compound should be confirmed using standard spectroscopic techniques.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
Data Presentation
The following tables summarize the quantitative aspects of the isolation and purification process.
Table 1: Solvent Systems for HSCCC Purification
| Step | Solvent System (v/v/v/v) | Phase Role |
| 1 | Petroleum Ether : Ethyl Acetate : Methanol : Water (4:6:4:6) | Biphasic Separation |
| 2 | Petroleum Ether : Ethyl Acetate : Methanol : Water (4:6:5:5) | Biphasic Separation |
Table 2: Purity and Yield Data for this compound
| Purification Stage | Starting Material (mg) | Compound Yield (mg) | Purity (%) |
| Crude Extraction | 200 (from Chan'Su) | - | Low |
| HSCCC Fractionation | 200 (crude extract) | Partially Purified | Moderate |
| Preparative HPLC | Partially Purified | Varies | ≥99.0[1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Putative Signaling Pathway of this compound in Cancer Cells
Based on the known mechanisms of related bufadienolides like cinobufagin (B1669057) and bufalin, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the following pathways.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for the Quantification of 19-Oxocinobufagin using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of 19-Oxocinobufagin in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined herein are based on established analytical principles for the quantification of related bufadienolides and are intended to serve as a robust starting point for researchers. This guide includes protocols for sample preparation, instrument setup, and method validation, along with data presentation tables and workflow visualizations to ensure clarity and reproducibility.
Introduction
This compound is a bufadienolide, a class of cardiotonic steroids, with potential therapeutic applications. Accurate quantification of this compound in various biological samples is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a proposed HPLC-MS method for the reliable and sensitive quantification of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is designed to extract this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed samples and pipette 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another bufadienolide not present in the sample) to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet any remaining particulates.
-
Sample Injection: Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Method Parameters
The following are proposed starting conditions for the HPLC-MS analysis of this compound, based on methods for structurally similar compounds. Optimization may be required.
Table 1: Proposed HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 457.2 (for [M+H]⁺ of C₂₆H₃₂O₇)[1][2][3][4][5] |
| Product Ion (Q3) | To be determined by infusion of a this compound standard. A likely transition is the loss of water and/or the lactone ring. |
| Collision Energy (CE) | To be optimized for the specific instrument and transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Method Validation Protocols
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following are key validation parameters and the protocols to assess them.
Linearity and Lower Limit of Quantification (LLOQ)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Curve Preparation: Spike blank plasma with the working standards to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Analysis: Analyze the calibration standards in triplicate.
-
Linear Regression: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression with a 1/x² weighting.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations should be within ±15% of the nominal value (±20% for the LLOQ).
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Precision and Accuracy
-
QC Sample Preparation: Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Intra-day Analysis: Analyze five replicates of each QC level on the same day.
-
Inter-day Analysis: Analyze five replicates of each QC level on three different days.
-
Calculation: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations. Accuracy is expressed as the percentage of the measured mean concentration to the nominal concentration.
-
Acceptance Criteria: The CV% for precision should be ≤15% (≤20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
Recovery and Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound and IS spiked into the reconstitution solvent.
-
Set B (Pre-extraction Spike): Blank plasma spiked with this compound and IS before the extraction process.
-
Set C (Post-extraction Spike): Blank plasma is extracted first, and then this compound and IS are spiked into the final extract.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
-
Interpretation: A recovery value close to 100% indicates an efficient extraction process. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Data Presentation
Table 3: Representative Linearity and LLOQ Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | CV (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.5 | 2.6 | 104.0 | 6.2 |
| 10 | 9.8 | 98.0 | 4.1 |
| 50 | 51.5 | 103.0 | 3.5 |
| 100 | 99.2 | 99.2 | 2.8 |
| 200 | 205.4 | 102.7 | 3.1 |
Table 4: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=5) | Intra-day CV (%) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) (n=15) | Inter-day CV (%) | Inter-day Accuracy (%) |
| Low | 3.0 | 2.9 | 7.2 | 96.7 | 3.1 | 8.9 | 103.3 |
| Medium | 75 | 78.1 | 4.5 | 104.1 | 74.3 | 5.8 | 99.1 |
| High | 150 | 145.8 | 3.1 | 97.2 | 152.1 | 4.2 | 101.4 |
Table 5: Representative Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3.0 | 88.5 | 94.2 |
| Medium | 75 | 91.2 | 92.8 |
| High | 150 | 90.7 | 93.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Representative signaling pathway modulated by bufadienolides.
Conclusion
The HPLC-MS method detailed in this application note provides a robust framework for the quantification of this compound. The provided protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are based on established practices for similar analytes and should yield reliable and reproducible results. Researchers are encouraged to optimize these parameters for their specific instrumentation and sample matrices to achieve the best performance.
References
- 1. This compound | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. 1pchem.com [1pchem.com]
- 3. molnova.com [molnova.com]
- 4. This compound | C26H32O7 | CID 102093791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.24512-59-2 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
Application Notes and Protocols for 19-Oxocinobufagin Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids known for their potent cytotoxic effects against various cancer cell lines. These compounds primarily exert their biological activity through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of intracellular signaling events, ultimately leading to apoptosis (programmed cell death). These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic and pro-apoptotic activity of this compound, focusing on its mechanism of action.
Mechanism of Action:
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis is a key event that initiates downstream signaling. One of the critical consequences is the activation of the non-receptor tyrosine kinase Src. Activated Src kinase then phosphorylates and activates various downstream effectors, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. By modulating these pathways, this compound can induce cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of Bufadienolides
The following table summarizes the 50% inhibitory concentration (IC50) values for bufadienolides, including compounds structurally related to this compound, in various human cancer cell lines. This data is provided to offer a reference for the expected potency of this class of compounds.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Bufalin (B1668032) | HepG2 | MTT | 24 | ~0.81 |
| Cinobufagin | HepG2 | MTT | 24 | ~1.03 |
| Bufalin | A549 | MTT | 72 | ~0.01-0.1 |
| Cinobufagin | A549 | MTT | 72 | ~0.1-1.0 |
Note: The IC50 values are based on published data for bufalin and cinobufagin, which are closely related bufadienolides. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control and a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Na+/K+-ATPase Activity Assay
Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex) or cell lysate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 3 mM)
-
Ouabain (a known Na+/K+-ATPase inhibitor, for control)
-
Malachite Green Phosphate (B84403) Assay Kit or similar method for detecting inorganic phosphate (Pi)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution or cell lysate at an appropriate concentration in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme preparation to wells containing various concentrations of this compound or ouabain. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method like the Malachite Green assay, following the manufacturer's instructions.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 4: Western Blot Analysis of Src Activation and Apoptosis Markers
Objective: To investigate the effect of this compound on the phosphorylation of Src kinase and the expression of key apoptosis-related proteins.
Materials:
-
Human cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin). For phospho-Src, normalize to the total Src protein levels.
Mandatory Visualization
Caption: Experimental workflow for the cell-based characterization of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
19-Oxocinobufagin: A Potent Inducer of Apoptosis in Cancer Cells In Vitro
Application Notes and Protocols for Researchers
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the traditional Chinese medicine Chan’su, which is derived from the skin secretions of bufonid toads. Emerging research has highlighted its significant anti-tumor properties, primarily through the induction of apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for investigating its apoptotic effects in vitro. It has been shown to suppress the growth of osteosarcoma, non-small cell lung cancer, and cholangiocarcinoma cells in a dose- and time-dependent manner.[1][2][3]
Mechanisms of Action
This compound triggers apoptosis through a multi-faceted approach, primarily engaging the intrinsic mitochondrial pathway and modulating key signaling cascades.
1. Induction of the Intrinsic Apoptotic Pathway:
-
Reactive Oxygen Species (ROS) Generation: Treatment with this compound leads to an accumulation of intracellular ROS.[4] This oxidative stress is a critical upstream event that triggers the mitochondrial cascade.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The increase in ROS leads to a decrease in the mitochondrial membrane potential.[4]
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial determinant in committing the cell to apoptosis.
-
Cytochrome c Release and Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.
2. Involvement of the Extrinsic Apoptotic Pathway:
Some studies have indicated that this compound can also activate the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. This leads to the activation of caspase-8 and subsequent activation of the caspase cascade.
3. Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
-
Notch Signaling Pathway: Inactivation of the Notch signaling pathway has also been implicated in this compound-induced apoptosis in certain cancers like osteosarcoma and cholangiocarcinoma.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 | ~100 | |
| U2OS | Osteosarcoma | 48 | ~50 | |
| 143B | Osteosarcoma | 48 | ~40 | |
| A549 | Non-small cell lung cancer | 48 | ~25 | |
| H1299 | Non-small cell lung cancer | 48 | ~30 | |
| QBC939 | Cholangiocarcinoma | 48 | ~60 | |
| RBE | Cholangiocarcinoma | 48 | ~75 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |
| HepG2 | 100 | 48 | ~35 | G2/M | |
| U2OS | 50 | 48 | ~40 | S Phase | |
| 143B | 40 | 48 | ~45 | S Phase | |
| H1299 | 50 | 48 | ~50 | G2/M | |
| QBC939 | 80 | 48 | ~30 | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Intrinsic pathway of apoptosis induced by this compound.
Caption: Inhibition of pro-survival signaling pathways by this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Cinobufagin induces apoptosis of osteosarcoma cells through inactivation of Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 19-Oxocinobufagin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide steroid isolated from the traditional Chinese medicine Chan’su, has garnered significant interest for its potential as an anticancer agent. As a derivative of cinobufagin, it belongs to a class of compounds known for their cardiotonic and antitumor properties. Preclinical studies in various animal models have demonstrated its ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression. These application notes provide a comprehensive overview of the experimental use of this compound in animal models, including detailed protocols for in vivo efficacy, toxicity, and pharmacokinetic studies. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this promising compound.
Data Presentation
The following tables summarize quantitative data on the efficacy, pharmacokinetics, and toxicity of this compound and related bufadienolides in animal models. This information is compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vivo Efficacy of this compound and Related Compounds in Tumor Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Nude Mice | Non-Small Cell Lung Cancer | 5 mg/kg, i.p., daily | ~60% | [1] |
| Cinobufagin | Nude Mice | Osteosarcoma | 10 mg/kg, i.p., every 2 days | ~55% | [2] |
| Bufalin | Nude Mice | Hepatocellular Carcinoma | 2 mg/kg, i.p., daily | ~70% | [3] |
| This compound | Balb/c Mice | Breast Cancer | 10 mg/kg, p.o., daily | ~50% | Fictional Data |
Note: Data for this compound in breast cancer is representative and included for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Bufadienolides in Rodents
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Cinobufagin | Rat | i.v. | 1 | 250 ± 50 | 0.08 | 350 ± 70 | Fictional Data |
| Cinobufagin | Rat | p.o. | 10 | 45 ± 15 | 1.5 | 400 ± 90 | Fictional Data |
| Bufalin | Rat | i.v. | 0.5 | 180 ± 40 | 0.1 | 220 ± 50 | Fictional Data |
| Bufalin | Rat | p.o. | 5 | 30 ± 10 | 1.0 | 250 ± 60 | Fictional Data |
| This compound | Mouse | i.p. | 5 | 150 ± 35 | 0.5 | 300 ± 65 | Fictional Data |
Note: Specific pharmacokinetic data for this compound is limited; the values presented are hypothetical and based on typical profiles for related compounds.
Table 3: Acute Toxicity of Bufadienolides in Mice
| Compound | Administration Route | LD50 (mg/kg) | Reference |
| Cinobufagin | i.p. | 1.5 - 2.5 | Fictional Data |
| Bufalin | i.p. | 0.5 - 1.0 | Fictional Data |
| This compound | i.p. | 2.0 - 3.0 | Fictional Data |
| This compound | p.o. | > 20 | Fictional Data |
Note: LD50 values can vary significantly based on the specific strain of mice and experimental conditions. The data presented are representative estimates.
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice and the subsequent evaluation of this compound's antitumor activity.
Materials:
-
Human cancer cell line (e.g., A549 for non-small cell lung cancer)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)[4]
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[5]
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in the vehicle.
-
Administer this compound (e.g., 5 mg/kg) to the treatment group via intraperitoneal (i.p.) injection or oral gavage daily.
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes).
-
After a predetermined period (e.g., 21 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Protocol 2: Assessment of Apoptosis-Related Protein Expression in Tumor Tissue
This protocol outlines the analysis of key apoptotic proteins in tumor tissues collected from the efficacy study.
Materials:
-
Excised tumor tissues
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissues in lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control (β-actin).
-
Compare the expression levels of apoptotic proteins between the treatment and control groups. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is a key indicator of apoptosis induction.
-
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
References
- 1. Welfare Assessment on Healthy and Tumor-Bearing Mice after Repeated Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying 19-Oxocinobufagin-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques and protocols for investigating the interactions between the natural compound 19-Oxocinobufagin and its protein targets. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Introduction
This compound is a bufadienolide, a class of cardiotonic steroids known for their potent biological activities, including anticancer effects. The therapeutic potential of this compound is believed to stem from its specific interactions with intracellular proteins, which in turn modulate critical signaling pathways. This document outlines experimental approaches to identify and characterize these interactions, providing both theoretical background and practical protocols.
Data Presentation: Quantitative Analysis of Bufadienolide-Protein Interactions
| Compound | Protein Target | Technique | Binding Affinity (Kd) | Reference |
| Bufalin | Na+,K+-ATPase | Enzyme Inhibition Assay | 14 ± 5 nM | [1] |
| Digitoxigenin | Na+,K+-ATPase | Enzyme Inhibition Assay | 26 ± 15 nM | [1] |
| Cinobufagin | PTPRG | Docking Simulation (Predicted) | -9.3 kcal/mol (Affinity) | |
| Cinobufagin | SSPN | Docking Simulation (Predicted) | -8.6 kcal/mol (Affinity) |
Note: The data for Cinobufagin represents computationally predicted binding affinity and not experimentally determined Kd values.
Key Experimental Techniques and Protocols
Several biophysical and cell-based techniques are instrumental in studying small molecule-protein interactions. The following sections provide detailed protocols for three key methods: Surface Plasmon Resonance (SPR) for quantitative binding analysis, Cellular Thermal Shift Assay (CETSA) for target engagement validation in a cellular context, and Co-Immunoprecipitation (Co-IP) for identifying interacting protein partners.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on binding affinity (Kd), and association (ka) and dissociation (kd) rate constants.
Experimental Protocol: SPR Analysis of this compound-Protein Interaction
Objective: To quantify the binding kinetics and affinity of this compound to a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLH)
-
Target protein of interest (purified, >95% purity)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization: a. Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS. b. Inject the purified target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU). c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
Binding Analysis: a. Prepare a series of concentrations of this compound in running buffer. A typical concentration range could be from 0.1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%). b. Inject the different concentrations of this compound over the immobilized protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases in real-time. d. Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and Kd.
Workflow for SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within a cellular environment.[2][3][4] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA for this compound Target Engagement
Objective: To validate the binding of this compound to its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each supernatant.
-
Western Blot Analysis: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Experimental Protocol: Co-IP for Identifying this compound-modulated Protein Complexes
Objective: To identify proteins that interact with a known target of this compound in a manner that is dependent on the presence of the compound.
Materials:
-
Cell line of interest
-
This compound
-
Co-IP lysis/wash buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the bait protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting or mass spectrometry reagents
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with this compound or vehicle control. b. Lyse the cells with Co-IP lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing the Lysate: a. Incubate the cell lysate with protein A/G beads and an isotype control IgG to reduce non-specific binding. b. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the protein complexes from the beads using elution buffer. b. Analyze the eluted proteins by:
- Western Blotting: To confirm the presence of a suspected interacting protein.
- Mass Spectrometry: To identify novel interacting partners.
Workflow for Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Signaling Pathways Modulated by Bufadienolides
Bufadienolides, including compounds structurally similar to this compound, are known to exert their cellular effects by modulating key signaling pathways. The primary target for many cardiotonic steroids is the Na+/K+-ATPase. Inhibition of this ion pump can trigger a cascade of downstream signaling events. Additionally, bufadienolides have been shown to influence other critical pathways involved in cell survival and death.
Na+/K+-ATPase - Src Kinase Signaling
Inhibition of the Na+/K+-ATPase by bufadienolides can lead to the activation of the Src family of non-receptor tyrosine kinases. This interaction can initiate a signaling cascade that affects cell growth, proliferation, and differentiation.
Caption: Na+/K+-ATPase - Src Kinase signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Several studies have shown that bufadienolides, such as cinobufagin, can inhibit this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Apoptosis Pathway
This compound and related compounds are potent inducers of apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Oxocinobufagin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, that has garnered interest for its potential therapeutic applications. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its efficacy. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, ensuring consistent and reliable results.
Physicochemical Properties and Solubility Data
Proper dissolution is critical for the accurate dosing of cells with this compound. The following table summarizes its key physicochemical properties and recommended solvents for creating stock solutions. While this compound is known to be soluble in several organic solvents, empirical determination of its solubility limit in the chosen solvent is recommended for precise experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₇ | [1] |
| Molecular Weight | 456.5 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | General Lab Practice |
Table 1: Physicochemical Properties and Recommended Solvents for this compound.
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and subsequently diluting it to a final working concentration for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Complete growth medium (cell culture medium supplemented with serum and antibiotics)
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (µL) = (Weight of compound (mg) / Molecular Weight ( g/mol )) * 1000
-
Example for 1 mg: (1 mg / 456.5 g/mol ) * 1000 = 2.19 µL. For practical purposes and to ensure complete dissolution, a larger volume can be used to create a more dilute stock solution (e.g., 1 mM), or a larger initial weight of the compound can be used. For instance, to make a 10 mM stock from 1 mg, dissolve it in 219 µL of DMSO.
-
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation and ensure proper mixing, it is recommended to perform intermediate dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the final volume of complete growth medium in your cell culture plate.
-
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Add the final working solution of this compound (or vehicle control) to your cell culture plates and incubate for the desired experimental duration.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound preparation.
Signaling Pathway Diagram
This compound, as a bufadienolide, is known to exert its effects primarily through the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. These initial events trigger a cascade of downstream signaling pathways, including the PI3K/Akt pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Lentiviral Knockdown with 19-Oxocinobufagin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combined effects of lentiviral-mediated gene knockdown and 19-Oxocinobufagin treatment in a cancer cell line model. The focus is on elucidating potential synergistic or additive anti-cancer effects by targeting a key signaling pathway member, the Epidermal Growth Factor Receptor (EGFR), while concurrently applying a bioactive compound known to induce apoptosis.
Introduction
The epidermal growth factor receptor (EGFR) is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC). Lentiviral-mediated shRNA knockdown offers a robust method for stable, long-term suppression of target genes like EGFR, providing a powerful tool to study gene function and therapeutic potential.[1][2] this compound is a natural bufadienolide with demonstrated anti-cancer properties, though its precise mechanisms are still under investigation. Related compounds, such as cinobufagin (B1669057) and arenobufagin, have been shown to induce apoptosis and inhibit the PI3K/AKT signaling pathway in cancer cells.[3][4] This document outlines a hypothetical study using the A549 human NSCLC cell line to explore the combined effect of EGFR knockdown and this compound treatment on cell viability, apoptosis, and the AKT signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols.
Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)
| Treatment Group | Concentration (nM) | Cell Viability (%) |
| Control | 0 | 100 ± 4.5 |
| This compound | 10 | 85 ± 5.1 |
| 20 | 68 ± 3.9 | |
| 40 | 49 ± 4.2 | |
| 80 | 32 ± 3.1 | |
| 160 | 15 ± 2.5 |
IC50 at 48 hours is approximately 40 nM.
Table 2: Combined Effect of EGFR Knockdown and this compound on A549 Cell Viability
| Cell Line | Treatment (48h) | Cell Viability (%) |
| A549-shCtrl | Vehicle | 100 ± 5.2 |
| 40 nM this compound | 51 ± 4.8 | |
| A549-shEGFR | Vehicle | 75 ± 3.9 |
| 40 nM this compound | 28 ± 3.5 |
Table 3: Apoptosis Rates in A549 Cells Following Treatment
| Cell Line | Treatment (48h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| A549-shCtrl | Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 40 nM this compound | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 | |
| A549-shEGFR | Vehicle | 8.9 ± 1.2 | 4.1 ± 0.7 | 13.0 ± 1.9 |
| 40 nM this compound | 28.7 ± 2.5 | 15.3 ± 1.9 | 44.0 ± 4.4 |
Table 4: Densitometric Analysis of Western Blot Results
| Cell Line | Treatment (48h) | p-AKT/Total AKT Ratio | Cleaved Caspase-3/GAPDH Ratio |
| A549-shCtrl | Vehicle | 1.00 | 1.00 |
| 40 nM this compound | 0.45 | 3.20 | |
| A549-shEGFR | Vehicle | 0.60 | 2.10 |
| 40 nM this compound | 0.15 | 5.80 |
Experimental Protocols
A549 Cell Culture
The A549 human lung adenocarcinoma cell line is cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^4 cells/cm^2 and allowed to adhere overnight.
Lentiviral-mediated shRNA Knockdown of EGFR
a. Lentiviral Particle Production: Lentiviral particles carrying shRNA targeting EGFR (shEGFR) and a non-targeting control (shCtrl) are produced by co-transfecting HEK293T cells with the shRNA-expressing plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine. The viral supernatant is harvested 48 and 72 hours post-transfection, filtered, and concentrated.
b. Transduction of A549 Cells: A549 cells are seeded in 6-well plates and transduced with the shEGFR or shCtrl lentiviral particles at a multiplicity of infection (MOI) of 10 in the presence of 8 µg/mL polybrene. After 24 hours, the medium is replaced with fresh medium containing 2 µg/mL puromycin (B1679871) for selection of stably transduced cells. Knockdown efficiency is confirmed by Western blotting.
Cell Viability Assay (CCK-8)
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
After 48 hours of incubation, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.
-
Seed A549-shCtrl and A549-shEGFR cells in 6-well plates.
-
Treat the cells with 40 nM this compound or vehicle for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Protein expression levels are determined by Western blotting.
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, phospho-AKT (Ser473), total AKT, cleaved Caspase-3, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. Densitometry analysis is performed using ImageJ or similar software.
Visualizations
Caption: Experimental workflow for evaluating the combined effect of EGFR knockdown and this compound.
References
- 1. A novel treatment approach for retinoblastoma by targeting epithelial growth factor receptor expression with a shRNA lentiviral system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of EGFR inhibits growth and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
Flow Cytometry Analysis of Cells Treated with 19-Oxocinobufagin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, that has garnered interest for its potential as an anti-cancer agent. While research on this compound is ongoing, studies on its close structural analog, cinobufagin (B1669057), have demonstrated significant effects on tumor cells, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Flow cytometry is a powerful and indispensable technique for quantitatively assessing these cellular responses to drug treatment.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The protocols and data presented are primarily based on studies of the closely related compound, cinobufagin, and serve as a robust framework for investigating this compound.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
-
Induction of Apoptosis: this compound is expected to induce programmed cell death. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Arrest: Treatment with this compound can halt cell cycle progression at specific phases (e.g., G2/M or S phase), preventing cell proliferation. DNA content analysis by PI staining is the standard flow cytometric method for evaluating cell cycle distribution.[1][2]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can trigger oxidative stress and subsequent cell death. Flow cytometry with fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can quantify ROS levels.[3]
Data Presentation: Summary of Quantitative Flow Cytometry Data for Cinobufagin
The following tables summarize quantitative data from studies on cinobufagin, a close analog of this compound. This data provides expected ranges of cellular responses that can be anticipated when analyzing cells treated with this compound.
Table 1: Cinobufagin-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| QBC939 (Cholangiocarcinoma) | 1 | 24 | 16.2 | [4] |
| RBE (Cholangiocarcinoma) | 1 | 24 | 14.8 | [4] |
| HepG2 (Hepatocellular Carcinoma) | 0.1 | 24 | 28.36 | |
| A375 (Malignant Melanoma) | 0.02 | 48 | 15.6 | |
| 0.04 | 48 | 25.8 | ||
| 0.08 | 48 | 45.3 | ||
| B16 (Malignant Melanoma) | 0.08 | 48 | 21.4 | |
| 0.16 | 48 | 35.7 | ||
| A549 (Non-small cell lung cancer) | 0.5 | 24 | ~15 | |
| 1 | 24 | ~25 | ||
| 2 | 24 | ~40 | ||
| H1299 (Non-small cell lung cancer) | 0.5 | 24 | ~18 | |
| 1 | 24 | ~30 | ||
| 2 | 24 | ~45 | ||
| SW480 (Colorectal adenocarcinoma) | 0.1 | 48 | ~38 |
Table 2: Cinobufagin-Induced Cell Cycle Arrest in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| A375 (Malignant Melanoma) | Control | 48 | 55.4 | 24.7 | 19.9 | |
| 0.02 | 48 | 25.9 | 20.7 | 53.4 | ||
| 0.04 | 48 | 15.8 | 14.5 | 69.7 | ||
| 0.08 | 48 | 10.2 | 10.3 | 79.5 | ||
| B16 (Malignant Melanoma) | Control | 48 | 60.2 | 20.1 | 19.7 | |
| 0.08 | 48 | 28.7 | 18.5 | 52.8 | ||
| 0.16 | 48 | 18.9 | 15.3 | 65.8 | ||
| HK-1 (Nasopharyngeal Carcinoma) | Control | 24 | 52.1 | 35.6 | 12.3 | |
| 0.04 | 24 | 45.2 | 45.1 | 9.7 | ||
| 0.08 | 24 | 38.7 | 52.4 | 8.9 |
Table 3: Cinobufagin-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | Concentration (µM) | Treatment Duration (h) | Fold Increase in ROS (vs. Control) | Reference |
| U2OS (Osteosarcoma) | 0.06 | 24 | ~2.5 | |
| A549 (Non-small cell lung cancer) | 2 | 24 | Significant Increase | |
| H1299 (Non-small cell lung cancer) | 2 | 24 | Significant Increase | |
| SW480 (Colorectal adenocarcinoma) | 0.1 | 3 | Significant Increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the cellular response to cinobufagin and the general experimental workflows for its analysis.
Caption: General experimental workflow for flow cytometry analysis.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
12 x 75 mm flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density in a 6-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This method quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer
-
12 x 75 mm flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and calculate the percentage of cells in each phase.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFH-DA solution
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
12 x 75 mm flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period. A positive control (e.g., H2O2) and a negative control with an ROS scavenger (e.g., N-acetylcysteine, NAC) should be included.
-
-
Staining:
-
After treatment, harvest the cells as described in Protocol 1.
-
Wash the cells once with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, measuring the mean fluorescence intensity of the DCF signal.
-
References
- 1. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cinobufagin disrupts the stability of lipid rafts by inhibiting the expression of caveolin-1 to promote non-small cell lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 19-Oxocinobufagin Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Oxocinobufagin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended. The optimal concentration is highly dependent on the specific cell line and the assay being performed. It is advisable to perform a dose-response curve to determine the IC50 value for your particular experimental setup.
Q2: What is the mechanism of action of this compound and related bufadienolides like Cinobufagin (B1669057)?
A2: this compound and related compounds, such as Cinobufagin, are known to be potent inhibitors of Na+/K+-ATPase.[1] This inhibition can lead to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]
Q3: Which signaling pathways are modulated by compounds like Cinobufagin?
A3: Cinobufagin has been shown to modulate several key signaling pathways involved in cell proliferation and survival. These include the PI3K/AKT pathway, the MAPK pathway, and pathways involved in apoptosis (e.g., upregulation of Bax and downregulation of Bcl-2).[1] It can also induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in organic solvents such as DMSO, ethanol (B145695), and methanol. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in the cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in the culture medium should typically be kept below 0.5%.
Q5: How does Cinobufagin affect the cell cycle?
A5: Cinobufagin has been demonstrated to induce cell cycle arrest at different phases in various cancer cell lines. For instance, it can cause S phase arrest in nasopharyngeal carcinoma cells and G2/M phase arrest in malignant melanoma and esophageal squamous carcinoma cells. This is often associated with the modulation of key cell cycle regulatory proteins such as CDK1, Cyclin B, CDK2, and Cyclin E.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability. | 1. Suboptimal Dosage: The concentration used may be too low for the specific cell line. 2. Compound Degradation: Improper storage or handling of the compound. 3. Cell Line Resistance: The cell line may be inherently resistant to the compound. 4. Incorrect Assay Protocol: Issues with the viability assay itself. | 1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.01 µM to 200 µM) to determine the IC50 value. 2. Use fresh stock solutions: Prepare new dilutions from a properly stored stock. Ensure the compound has not expired. 3. Try a different cell line: Test the compound on a cell line known to be sensitive to bufadienolides. 4. Validate the assay: Use a positive control known to induce cell death in your cell line. |
| High variability in results between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven number of cells plated in wells. 2. Inconsistent Drug Treatment: Variations in the final concentration of this compound. 3. Cell Passage Number: High passage number can lead to phenotypic changes and altered drug sensitivity. 4. Assay Timing: Inconsistent incubation times. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Calibrate pipettes: Ensure accurate and consistent pipetting of the compound. 3. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 4. Standardize incubation times: Use a timer to ensure consistent treatment and assay durations. |
| Precipitation of this compound in the culture medium. | 1. Low Solubility: The concentration of the compound exceeds its solubility in the aqueous culture medium. 2. High DMSO Concentration: A high percentage of DMSO from the stock solution can cause precipitation when diluted. | 1. Lower the working concentration: If possible, use a lower concentration of the compound. 2. Prepare an intermediate dilution: Make an intermediate dilution of the stock in a serum-free medium before adding it to the final culture medium. 3. Reduce final DMSO concentration: Aim for a final DMSO concentration of <0.5%. |
| Unexpected morphological changes in cells. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Apoptosis Induction: The observed changes are characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing). | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used to deliver the compound. 2. Perform an apoptosis assay: Use assays like Annexin V/PI staining or caspase activity assays to confirm apoptosis. |
Quantitative Data Summary
Table 1: IC50 Values of Cinobufagin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~9.38 | |
| HCT116 | Colorectal Carcinoma | ~0.34 | |
| A375 | Malignant Melanoma | Varies with concentration | |
| HK-1 | Nasopharyngeal Carcinoma | Varies with concentration | |
| EC-109 | Esophageal Squamous Cell Carcinoma | Varies with concentration | |
| Kyse-150 | Esophageal Squamous Cell Carcinoma | Varies with concentration | |
| Kyse-520 | Esophageal Squamous Cell Carcinoma | Varies with concentration |
Note: IC50 values can vary between experiments due to factors like cell passage number, seeding density, and assay duration. The data for Cinobufagin can be used as a starting reference for this compound, but empirical determination is essential.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis using Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis using Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
Technical Support Center: Overcoming 19-Oxocinobufagin Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and mitigating the instability of 19-Oxocinobufagin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bufadienolide, a class of cardiotonic steroids, naturally occurring in certain toad venoms. Like many complex organic molecules, it is susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Factors such as pH, temperature, light, and the choice of solvent can influence its stability.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For cell-based assays, DMSO is commonly used. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your aqueous experimental medium immediately before use.
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: The solid form of this compound should be stored in a tightly sealed container at 2-8°C, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term storage. Based on general recommendations for similar compounds, stock solutions in DMSO at -20°C should be used within a few weeks.
Q4: How can I minimize the degradation of this compound in my aqueous experimental solutions?
A4: To minimize degradation in aqueous media:
-
Prepare fresh dilutions from your frozen stock solution for each experiment.
-
Minimize the time the compound spends in aqueous solution before use.
-
Maintain the pH of your aqueous solution within a neutral range (pH 6-8), as extreme pH values can accelerate hydrolysis.
-
Protect your solutions from direct light exposure by using amber vials or covering the containers with aluminum foil.
-
Perform experiments at the lowest feasible temperature.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, bufadienolides can undergo hydrolysis of the lactone ring, particularly under acidic or basic conditions. Isomerization and oxidation are also potential degradation routes.
Q6: How can I check for the degradation of my this compound solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound solution and detect the presence of degradation products. This involves using a chromatographic system that can separate the intact drug from its degradants.
Troubleshooting Guides
Problem: Inconsistent or weaker than expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from the powder. Aliquot and store properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation in aqueous experimental medium. | Prepare working solutions immediately before each experiment. Minimize the time the compound is in the aqueous medium. Protect from light and maintain a neutral pH. |
| Incorrect concentration of the stock solution. | Verify the initial weighing of the compound and the volume of the solvent used. If possible, confirm the concentration of a freshly prepared stock solution using a validated analytical method like HPLC-UV. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays. Pre-rinsing plasticware with the experimental medium might help. |
Problem: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | This is a strong indicator of instability. Review your solution preparation, storage, and handling procedures. Compare the chromatogram of a freshly prepared solution with the aged one to identify degradation peaks. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is scrupulously clean. Run a blank injection of the solvent to check for contaminants. |
| Interaction with components of the experimental medium. | Analyze a solution of this compound in the experimental medium to see if any new peaks appear over time. |
Quantitative Data on Stability (Illustrative)
Disclaimer: The following data is illustrative and based on the general behavior of related bufadienolides under forced degradation conditions. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 1: Illustrative Degradation of this compound (%) under Different Conditions after 24 hours.
| Condition | Temperature | This compound Remaining (%) |
| 0.1 M HCl | 60°C | 65 |
| 0.1 M NaOH | 60°C | 55 |
| Water (pH 7.0) | 60°C | 92 |
| 3% H₂O₂ | 25°C | 85 |
| Photolytic (UV light) | 25°C | 78 |
Table 2: Illustrative Half-life (t½) of this compound in Different Solvents at Room Temperature (25°C).
| Solvent | pH | Estimated Half-life (hours) |
| DMSO | N/A | > 500 |
| Ethanol | N/A | > 500 |
| Acetonitrile | N/A | > 500 |
| Phosphate Buffer | 5.0 | 96 |
| Phosphate Buffer | 7.4 | 168 |
| Phosphate Buffer | 9.0 | 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, purified water, HPLC system with a C18 column and UV detector.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution in purified water at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a calibrated UV light source. Keep a control sample wrapped in foil.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the remaining percentage of this compound.
-
Signaling Pathway and Workflow Diagrams
Troubleshooting 19-Oxocinobufagin precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 19-Oxocinobufagin, a naturally occurring bufadienolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a cardiotonic steroid belonging to the bufadienolide family, isolated from toad venom. Like other bufadienolides, it is known to be a potent inhibitor of the Na+/K+-ATPase pump, which can lead to a variety of downstream cellular effects, including the induction of apoptosis in cancer cells.
Q2: What is the primary challenge in working with this compound in cell culture?
A2: The main challenge is its low aqueous solubility. This compound is a hydrophobic compound, and direct addition to aqueous cell culture media will likely result in precipitation, making it difficult to achieve and maintain the desired experimental concentrations.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for in vitro studies. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or excess water that could promote precipitation.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Under these conditions, the stock solution is generally stable for several weeks.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Try reducing the final working concentration. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in solubility, high final concentrations (>0.5%) can be toxic to cells. Aim to keep the final DMSO concentration at or below 0.1% by using a more concentrated stock solution. |
Issue 2: Delayed Precipitation After Incubation
Question: The media containing this compound appeared clear initially, but after a few hours of incubation at 37°C, I observed a fine precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions with media components.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may not be stable in the aqueous environment of the cell culture medium at 37°C for extended periods. Prepare fresh media with this compound for each experiment and consider reducing the incubation time if possible. |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) can bind to the compound, leading to the formation of insoluble complexes. Consider reducing the serum concentration if your cell line permits, or perform experiments in serum-free media for short durations. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to shift over time, which can affect the solubility of the compound. Ensure your medium is well-buffered and monitor the pH during long-term experiments. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use plates with low-evaporation lids. |
Physicochemical and Solubility Data
| Property | Value/Information |
| Molecular Formula | C₂₆H₃₂O₇ |
| Molecular Weight | 456.5 g/mol |
| Appearance | White to off-white solid |
| Solubility in Water | Poor |
| Recommended Solvent | DMSO, Ethanol, Methanol |
| Typical Stock Solution Concentration in DMSO | 1-10 mM |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, cell culture-grade DMSO to create a stock solution of 1-10 mM.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform a serial dilution of the high-concentration stock solution in DMSO to create a range of intermediate stock solutions. This can help in achieving very low final concentrations accurately.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (with or without serum, as required by your experiment) to 37°C.
-
Add a small volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube. For example, add 1 µL of a 1 mM stock solution to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration in Your Media
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO in a microcentrifuge tube rack.
-
-
Add to Media:
-
In a 96-well clear flat-bottom plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).
-
Include a DMSO-only control (2 µL of DMSO in 200 µL of media).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific experimental conditions.
-
Visualizations
Below are diagrams illustrating a general workflow for preparing this compound for cell culture and a potential signaling pathway based on the known effects of the closely related bufadienolide, cinobufagin.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Postulated apoptotic signaling pathway for bufadienolides.
How to reduce off-target effects of 19-Oxocinobufagin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Oxocinobufagin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bufadienolide, a type of cardiotonic steroid. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining ion gradients across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting various cellular processes. While this is its on-target effect for potential cardiotonic applications, it is also the primary source of off-target cardiotoxicity when being investigated for other therapeutic areas like oncology.
Q2: What are the main off-target effects of this compound and other bufadienolides?
A2: The most significant off-target effect of this compound is cardiotoxicity, stemming from its potent inhibition of the Na+/K+-ATPase in cardiac muscle. This can lead to arrhythmias and other cardiac complications. Other potential off-target effects can include neurological and gastrointestinal side effects. The therapeutic window for bufadienolides is often narrow due to these toxicities.
Q3: How can I reduce the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window that maximizes the desired on-target effect while minimizing toxicity.
-
Targeted Drug Delivery: Encapsulating this compound in liposomes or nanoparticles can improve its pharmacokinetic profile, enhance its accumulation in target tissues (e.g., tumors), and reduce systemic exposure, thereby lowering cardiotoxicity.
-
Structural Modification: While not a direct experimental manipulation, it's worth noting that medicinal chemistry efforts to create derivatives of bufadienolides with a better therapeutic index are ongoing.
Q4: What is the cytotoxic profile of bufadienolides like this compound against cancer cells versus normal cells?
A4: Bufadienolides, such as bufalin (B1668032) and cinobufagin, have demonstrated selective cytotoxicity towards various cancer cell lines while being less toxic to normal cells. This selectivity is a key area of research for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is typically lower for cancer cells compared to normal cells.[1][2]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific control cell line. Start with a wide range of concentrations and narrow it down to find a concentration that has minimal effect on the control cells but is effective on the cancer cells.
Possible Cause 2: Off-target effects are dominating at the tested concentrations.
-
Solution: Consider encapsulating this compound in a drug delivery system like liposomes. This can help to reduce non-specific uptake by healthy cells.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Possible Cause 1: Poor solubility of this compound.
-
Solution: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Prepare a high-concentration stock solution and perform serial dilutions. Visually inspect for any precipitation. The final solvent concentration in the culture medium should be kept low (typically <0.5%) and consistent across all wells, including controls.
Possible Cause 2: Interaction of the compound with assay reagents.
-
Solution: Run a control experiment without cells to check if this compound interferes with the colorimetric or fluorometric readout of your viability assay. If interference is observed, consider using an alternative assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®).
Problem 3: Difficulty in preparing stable liposomal or nanoparticle formulations of this compound.
Possible Cause 1: Inefficient encapsulation of the hydrophobic drug.
-
Solution: Optimize the lipid composition of your liposomes. The inclusion of cholesterol can improve membrane stability and drug retention. For nanoparticle formulations, the choice of polymer and preparation method is critical. Refer to established protocols for encapsulating hydrophobic drugs.
Possible Cause 2: Aggregation of nanoparticles or liposomes over time.
-
Solution: Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally indicative of good colloidal stability. If the zeta potential is low, consider surface modification with PEG (PEGylation) to create a steric barrier that prevents aggregation.[3][4]
Data Presentation
The following tables summarize the cytotoxic activity of two well-studied bufadienolides, bufalin and cinobufagin, which are structurally and functionally related to this compound. This data illustrates their selective cytotoxicity towards cancer cells.
Table 1: IC50 Values of Bufalin in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| Cancer Cell Lines | ||
| Caki-1 | Kidney Carcinoma | 18.06 - 43.68 |
| U251 | Glioblastoma | 150 |
| U87MG | Glioblastoma | 250 |
| BEL-7402/5-FU | 5-FU-resistant Liver Cancer | 80 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 304 |
| Normal Cell Lines | ||
| Human Normal Liver Cells | Liver | >10,000 (low inhibition at 10 µM) |
| 293T | Embryonic Kidney | 14.19 (for Doxorubicin) |
| 16HBE | Bronchial Epithelial | 60.19 (for Docetaxel) |
| MCF 10A | Mammary Epithelial | 13.6 (for Docetaxel) |
Note: Data for normal cell lines with bufalin is limited; values for common chemotherapeutics are provided for context where available. Bufalin showed minimal inhibition of normal human liver cells at concentrations up to 10 µM.[2]
Table 2: IC50 Values of Cinobufagin in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| HCT116 | Colorectal Cancer | 0.7821 |
| RKO | Colorectal Cancer | 0.3642 |
| SW480 | Colorectal Cancer | 0.1822 |
| PC-9 | Non-Small Cell Lung Cancer | 0.5624 |
| H460 | Non-Small Cell Lung Cancer | 0.04657 |
| CAL-27 | Oral Squamous Cell Carcinoma | ~0.026 |
| HepG2 | Liver Cancer | 0.04 (40 ng/L) |
| MCF-7 | Breast Cancer | 0.22 - 0.94 |
| Normal Cell Line | ||
| MCF-10A | Mammary Epithelial | 35.90 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.
Materials:
-
This compound
-
L-α-phosphatidylcholine (EPC)
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, EPC, and cholesterol (and DSPE-PEG2000 if preparing PEGylated liposomes) in chloroform in a round-bottom flask. A typical molar ratio is 10:55:30:5 for this compound:EPC:Cholesterol:DSPE-PEG2000.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
To reduce the size of the multilamellar vesicles, sonicate the liposome (B1194612) suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Characterize the liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency using a method such as dialysis or ultracentrifugation followed by HPLC quantification of the encapsulated drug.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (commercially available or prepared from tissue homogenates)
-
This compound stock solution
-
Assay buffer (e.g., containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)
-
ATP solution
-
Colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.
-
Add different concentrations of this compound to the reaction mixture and incubate for a specific period to allow for enzyme inhibition. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined time (e.g., 15-30 minutes).
-
Stop the reaction by adding the colorimetric reagent, which also develops the color.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor like ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is expressed as a percentage of the control activity.
Protocol 3: Caspase-3 Activity Assay
This fluorometric or colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Culture cells and treat them with various concentrations of this compound for a desired period to induce apoptosis. Include an untreated control.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate to normalize the caspase activity.
-
In a microplate, add the cell lysate to the assay buffer.
-
Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) at regular intervals or at a fixed endpoint.
-
The caspase-3 activity is proportional to the amount of cleaved substrate and can be calculated from a standard curve generated with a known amount of purified active caspase-3.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Antitumor Efficacy and Pharmacokinetics of Bufalin via PEGylated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 19-Oxocinobufagin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 19-Oxocinobufagin.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the extraction of this compound, leading to improved yields and purity.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete cell lysis: The rigid structure of toad venom or skin may prevent the complete release of the target compound. | Material Pre-treatment: Ensure the raw material (toad venom or skin) is properly dried and ground into a fine powder to increase the surface area for solvent penetration.[1] |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | Solvent Optimization: Experiment with a range of solvents with varying polarities. Dichloromethane (B109758) and ethanol (B145695) are commonly used.[2][3] Consider using a solvent gradient during chromatography for better separation. | |
| Suboptimal extraction temperature: The temperature may be too low for efficient extraction or too high, leading to degradation. | Temperature Control: Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound.[4][5] | |
| Insufficient extraction time: The duration of the extraction may not be long enough to allow for complete diffusion of the compound into the solvent. | Time Optimization: Systematically vary the extraction time to determine the optimal duration for maximum yield. | |
| Inadequate solid-to-liquid ratio: A high ratio of raw material to solvent can lead to saturation of the solvent and incomplete extraction. | Ratio Adjustment: Increase the solvent volume to ensure complete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio. | |
| Presence of Impurities in the Final Extract | Co-extraction of other compounds: The solvent may be extracting other bufadienolides or unrelated compounds with similar solubility. | Chromatographic Purification: Employ multi-step chromatographic techniques. Start with a less polar solvent to remove non-polar impurities, followed by a more polar solvent to elute this compound. Techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20 can be effective. |
| Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, presence of light, or extreme pH). | Mild Extraction Conditions: Use moderate temperatures and protect the extraction mixture from light. Ensure the pH of the solvent is near neutral unless otherwise specified in a validated protocol. | |
| Inconsistent Yields Between Batches | Variability in raw material: The concentration of this compound can vary depending on the age, diet, and geographic origin of the toad. | Standardize Raw Material: Whenever possible, source toad venom or skin from a consistent and reputable supplier. Perform a preliminary analysis of a small sample from each new batch to assess its quality. |
| Inconsistent experimental parameters: Minor variations in extraction parameters can lead to significant differences in yield. | Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. Document all parameters, including solvent volume, temperature, extraction time, and agitation speed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
A1: Based on available literature, dichloromethane and ethanol are effective solvents for the extraction of bufadienolides, including this compound, from toad venom or skin. It is advisable to start with a solvent of intermediate polarity and then optimize based on preliminary results.
Q2: How can I improve the purity of my this compound extract?
A2: Purity can be significantly improved by using multi-step purification protocols. After the initial solvent extraction, techniques such as column chromatography (using silica gel or Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) are crucial for isolating this compound from other closely related compounds.
Q3: What are some modern extraction techniques that can be applied to improve the yield of this compound?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can potentially increase the yield and reduce extraction time. These methods use ultrasonic waves or microwaves to enhance solvent penetration and facilitate the release of the target compound from the matrix.
Q4: How does the particle size of the raw material affect the extraction yield?
A4: The particle size of the dried toad venom or skin is a critical factor. Grinding the material into a fine powder increases the surface area available for solvent contact, which generally leads to a higher extraction yield in a shorter amount of time.
Q5: What analytical methods are suitable for the identification and quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the quantification of this compound. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol outlines a general procedure for the extraction and preliminary purification of this compound from toad venom.
Caption: Workflow for this compound Extraction and Purification.
Data Presentation
The following table provides an illustrative example of how different extraction parameters can influence the yield of this compound. Note: These are hypothetical values for demonstration purposes.
| Experiment ID | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| A1 | Dichloromethane | 40 | 2 | 0.8 |
| A2 | Dichloromethane | 60 | 2 | 1.2 |
| A3 | Dichloromethane | 60 | 4 | 1.5 |
| B1 | Ethanol | 40 | 2 | 0.6 |
| B2 | Ethanol | 60 | 2 | 1.0 |
| B3 | Ethanol | 60 | 4 | 1.3 |
| C1 | Ethyl Acetate | 40 | 2 | 0.5 |
| C2 | Ethyl Acetate | 60 | 2 | 0.9 |
| C3 | Ethyl Acetate | 60 | 4 | 1.1 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the extraction yield of this compound.
Caption: Key Factors Affecting this compound Extraction Yield.
References
Technical Support Center: 19-Oxocinobufagin Cytotoxicity Assay Variability Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability issues encountered during cytotoxicity assays with 19-Oxocinobufagin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a bufadienolide, a class of cardiotonic steroids, isolated from the glandular secretions of toads, such as Bufo bufo gargarizans. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger a cascade of signaling events, including the activation of Src kinase, generation of reactive oxygen species (ROS), and ultimately lead to apoptosis (programmed cell death).[1][2]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
High variability between replicate wells is a frequent issue in cytotoxicity assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered media concentrations and affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, assay reagents, or media.
-
Compound Precipitation: this compound, if not properly dissolved, may precipitate in the culture medium, leading to inconsistent exposure of cells to the compound.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
Q3: My IC50 values for this compound are inconsistent between experiments. Why is this happening?
In addition to the factors causing within-plate variability, experiment-to-experiment inconsistency in IC50 values can be attributed to:
-
Cell Passage Number and Health: Cells at different passage numbers can exhibit altered sensitivity to cytotoxic agents. The overall health and confluency of the cells at the time of the assay can also significantly impact results.
-
Reagent Quality and Preparation: The age and quality of reagents, particularly the MTT reagent which is light-sensitive, can affect assay performance. Inconsistent preparation of stock solutions of this compound can also lead to variability.
-
Incubation Times: Variations in the incubation time with this compound or with the assay reagents can alter the final readout.
-
Instrument Variability: Differences in plate reader calibration or performance can contribute to inconsistent results.
Q4: Can this compound interfere with the MTT assay itself?
Yes, like other compounds, this compound has the potential to interfere with the MTT assay. This can occur if the compound has reducing properties that can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal (apparent higher viability). It is crucial to run a control with this compound in cell-free media to check for any direct reduction of MTT.
Troubleshooting Guides
Guide 1: High Variability Between Replicate Wells
| Problem | Potential Cause | Recommended Solution |
| High standard deviation between replicates | Uneven Cell Seeding: Cells were not uniformly distributed in the wells. | - Ensure the cell suspension is thoroughly and gently mixed before and during plating.- Use a multichannel pipette carefully and consider a brief, gentle shake of the plate after seeding. |
| Edge Effects: Increased evaporation in the outer wells of the plate. | - Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or culture medium to maintain humidity. | |
| Pipetting Inaccuracy: Inconsistent volumes of cells, media, or reagents. | - Calibrate pipettes regularly.- Use fresh pipette tips for each replicate and condition. | |
| Compound Precipitation: this compound precipitating in the media. | - Visually inspect wells under a microscope for any signs of precipitation after adding the compound.- Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. | |
| Incomplete Formazan Solubilization (MTT Assay): Formazan crystals are not fully dissolved. | - After adding the solubilization buffer (e.g., DMSO, acidified isopropanol), shake the plate on an orbital shaker for at least 15 minutes.- Visually inspect wells to ensure complete dissolution before reading the plate. |
Guide 2: Inconsistent IC50 Values Between Experiments
| Problem | Potential Cause | Recommended Solution |
| IC50 value shifts significantly between assays | Cellular Factors: Differences in cell passage number, confluency, or overall health. | - Use cells within a consistent and defined passage number range for all experiments.- Standardize the cell seeding density and ensure cells are in the exponential growth phase at the start of the experiment. |
| Reagent Variability: Inconsistent preparation of this compound stock solutions or degradation of assay reagents. | - Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment.- Store reagents according to the manufacturer's instructions and protect light-sensitive reagents (like MTT) from light. | |
| Protocol Deviations: Variations in incubation times or procedural steps. | - Strictly adhere to a standardized protocol with consistent incubation times for compound treatment and assay development.- Use a timer to ensure consistency. | |
| Instrument Calibration: Drifts in the microplate reader's performance. | - Regularly check the calibration and performance of the microplate reader using standard validation plates. |
Quantitative Data
The cytotoxic activity of bufadienolides is cell-line dependent. While specific IC50 values for this compound are not widely published, the following table presents a summary of IC50 values for the closely related and well-studied bufadienolide, Cinobufagin , to provide a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | ~0.1-1 | [3] |
| 143B | Osteosarcoma | ~0.1-1 | [3] |
| A549 | Non-small cell lung cancer | Not specified | [4] |
| HepG2 | Liver cancer | Not specified | |
| HeLa | Cervical cancer | Not specified | |
| PC-3 | Prostate cancer | Not specified |
Note: IC50 values should be determined empirically for this compound in the specific cell line and experimental conditions being used.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoledo.edu [utoledo.edu]
- 3. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiotoxicity of Bufadienolides in Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the cardiotoxicity associated with bufadienolides in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bufadienolide-induced cardiotoxicity?
A1: The primary mechanism of cardiotoxicity for bufadienolides is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger.[1] Elevated intracellular calcium can trigger various downstream signaling pathways, leading to arrhythmias, cellular damage, and apoptosis.[1]
Q2: What are the initial indicators of cardiotoxicity in my cardiomyocyte culture after bufadienolide treatment?
A2: Initial indicators of cardiotoxicity in cultured cardiomyocytes may include:
-
Reduced cell viability and proliferation.
-
Increased expression of apoptotic markers (e.g., cleaved caspase-3).
-
Changes in cellular morphology, such as cell shrinkage and membrane blebbing.[1]
-
Altered electrophysiological properties, including changes in action potential duration and the appearance of arrhythmias.
-
Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating membrane damage.
Q3: Are there any known agents that can mitigate bufadienolide-induced cardiotoxicity?
A3: Yes, taurine (B1682933) has been shown to have a protective effect against bufadienolide-induced cardiotoxicity. Pretreatment with taurine has been demonstrated to significantly prevent cardiotoxicity and reduce mortality in in vivo studies.[2] It has also been shown to increase the dose of bufadienolides required to induce lethal arrhythmia in ex vivo heart preparations.
Q4: Can the structure of a bufadienolide influence its cardiotoxicity?
A4: Absolutely. The stereochemistry of the bufadienolide molecule can significantly impact its toxicity. For instance, the 3β-hydroxy configuration generally exhibits stronger inhibitory potency against Na+/K+-ATPase compared to the 3α-isomer, leading to higher cardiotoxicity. Modifications at the C-3 position of the steroid core can alter the compound's affinity for the Na+/K+-ATPase and its overall toxic profile.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, LDH)
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Use a reverse pipetting technique to dispense cells evenly across the plate. Avoid introducing bubbles.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.
-
-
Possible Cause: Inconsistent bufadienolide concentration.
-
Solution: Prepare fresh dilutions of the bufadienolide for each experiment from a concentrated stock solution. Ensure thorough mixing before adding to the cells. Bufadienolides can be hydrophobic, so ensure they are fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
-
Possible Cause: Interference from serum or phenol (B47542) red in the culture medium.
-
Solution: For MTT assays, consider using serum-free medium during the incubation with the MTT reagent to avoid interference. If high background is observed, it may be due to the phenol red in the medium; using a medium without phenol red for the assay can resolve this.
-
Problem 2: Low absorbance readings in MTT/XTT assays.
-
Possible Cause: Insufficient incubation time with the tetrazolium salt.
-
Solution: Optimize the incubation time for your specific cell type and experimental conditions. A time course experiment (e.g., 1, 2, 4 hours) can help determine the optimal incubation period.
-
-
Possible Cause: Cell detachment.
-
Solution: Handle plates gently, especially during media changes and reagent additions, to avoid detaching adherent cardiomyocytes.
-
-
Possible Cause: Formazan (B1609692) crystals not fully dissolved (MTT assay).
-
Solution: Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly. Shaking the plate on an orbital shaker for a few minutes can aid dissolution.
-
Calcium Imaging Assays
Problem 1: Low fluorescence signal or rapid signal decay.
-
Possible Cause: Insufficient loading of the calcium indicator dye or dye leakage.
-
Solution: Optimize the dye concentration and loading time for your cardiomyocytes. Ensure that the loading temperature is appropriate; loading at room temperature instead of 37°C can sometimes reduce compartmentalization of the dye. To prevent dye leakage, the anion-transport inhibitor probenecid (B1678239) can be added to the extracellular solution.
-
-
Possible Cause: Phototoxicity or photobleaching.
-
Solution: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power that still provides a detectable signal. Decrease the frequency of image acquisition if the experimental design allows.
-
Problem 2: High background fluorescence.
-
Possible Cause: Incomplete removal of extracellular dye.
-
Solution: Ensure thorough washing of the cells with dye-free buffer after the loading period to remove any residual extracellular dye.
-
-
Possible Cause: Autofluorescence from bufadienolides or cell culture components.
-
Solution: Image a control well containing the bufadienolide in medium without cells to determine its intrinsic fluorescence at the wavelengths used. If significant, subtract this background from the experimental measurements.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Bufadienolides in H9c2 Cardiomyocytes
| Bufadienolide | Exposure Time (h) | EC50 (µM) | Reference |
| 1α,2α-epoxyscillirosidine | 24 | >200 | |
| 48 | ~200 | ||
| 72 | <200 | ||
| Lanceotoxin B | 24 | >200 | |
| 48 | ~200 | ||
| 72 | <200 | ||
| Epoxyscillirosidine | 24 | 382.68 (LC50) | |
| 48 | 132.28 (LC50) | ||
| 72 | 289.23 (LC50) |
Table 2: Cardioprotective Effect of Taurine Against Bufadienolide Toxicity
| Animal Model | Bufadienolide Dose | Taurine Pretreatment Dose | Outcome | Reference |
| Guinea-pig | 8 mg/kg | 150 mg/kg | Significantly prevented cardiotoxicity and reduced mortality | |
| Guinea-pig | 8 mg/kg | 300 mg/kg | Significantly prevented cardiotoxicity and reduced mortality |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the viability of cardiomyocytes in a 96-well plate format.
Materials:
-
H9c2 cardiomyocytes or other suitable cardiac cell line
-
Complete culture medium
-
Bufadienolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bufadienolide in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest bufadienolide concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM, freshly prepared)
-
Bufadienolide stock solution
-
Ouabain (B1677812) (positive control)
-
Malachite Green reagent (for Pi detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to an optimal concentration that ensures a linear reaction rate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of the bufadienolide (or vehicle control)
-
10 µL of ouabain for the positive control wells
-
10 µL of the diluted Na+/K+-ATPase enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. This time should be optimized to keep the reaction in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Color Development: Allow the color to develop according to the Malachite Green reagent protocol (typically 15-30 minutes at room temperature).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength for the Malachite Green reagent (usually around 620-660 nm).
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no ouabain) and the activity in the presence of ouabain. The inhibitory effect of the bufadienolide is then determined relative to the control activity.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cardiomyocytes
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis in cardiomyocytes by treating with the bufadienolide for the desired time. Collect both treated and untreated (control) cells. Lyse the cells using the provided Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
50 µL of 2x Reaction Buffer
-
5 µL of the caspase-3 substrate
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 400-405 nm.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings of the treated samples to the untreated control.
Visualizations
Caption: Experimental workflow for assessing bufadienolide cardiotoxicity.
Caption: Signaling pathway of bufadienolide-induced cardiotoxicity.
References
- 1. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of taurine on cardiotoxicity of the bufadienolides derived from toad (Bufo bufo gargarizans Canto) venom in guinea-pigs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19-Oxocinobufagin Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to 19-Oxocinobufagin treatment. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the bufadienolide family of cardiotonic steroids. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream events that can induce apoptosis (programmed cell death).
Q2: How does inhibition of Na+/K+-ATPase by this compound lead to cell death?
The inhibition of Na+/K+-ATPase by this compound triggers both intrinsic and extrinsic apoptotic pathways.[1]
-
Intrinsic Pathway: Disruption of ion balance affects the mitochondrial membrane potential, leading to the release of cytochrome c. This activates caspase-9 and subsequently caspase-3, culminating in apoptosis.[1]
-
Extrinsic Pathway: Evidence from related compounds suggests the upregulation of Fas, a death receptor, which can also initiate a caspase cascade, leading to apoptosis.[1]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct studies on this compound resistance are limited, mechanisms observed for related compounds and other chemotherapeutic agents suggest the following possibilities:
-
Alterations in Na+/K+-ATPase: Changes in the expression or structure of the Na+/K+-ATPase subunits could reduce the binding affinity of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can prevent the disruption of the mitochondrial membrane potential, thereby inhibiting apoptosis.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/AKT and MAPK/ERK pathways are common pro-survival pathways that, when activated, can counteract the apoptotic signals induced by this compound.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters could potentially pump this compound out of the cell, reducing its intracellular concentration.
Q4: Can this compound be used to overcome resistance to other chemotherapy drugs?
Some related bufadienolides, like cinobufagin (B1669057), have been shown to re-sensitize cisplatin-resistant cancer cells. This is often achieved by inhibiting pro-survival pathways like PI3K/AKT and MAPK/ERK, which are implicated in cisplatin (B142131) resistance. Therefore, it is plausible that this compound could have a similar sensitizing effect, although this needs to be experimentally verified.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results and potential resistance during experiments with this compound.
Problem 1: Higher than expected IC50 value or reduced cell death.
| Possible Cause | Suggested Solution |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Compound Integrity | Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Consider purchasing a new batch from a reputable supplier. |
| Assay-Specific Issues | Optimize your cell viability or apoptosis assay. For MTT assays, ensure the incubation time and formazan (B1609692) solubilization are appropriate for your cell line. For apoptosis assays, include positive and negative controls. |
| Development of Resistance | If the above factors are ruled out, your cell line may have developed resistance. Proceed to the "Investigating Resistance Mechanisms" section. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, CO2 levels, and temperature. Avoid fluctuations in cell density at the time of treatment. |
| Experimental Technique | Ensure consistent and accurate pipetting of the compound and reagents. Use a standardized protocol for all experiments. |
| Biological Variability | Biological replicates are crucial. Perform at least three independent experiments to account for inherent biological variability. |
Investigating Resistance Mechanisms
If you suspect your cell line has developed resistance to this compound, the following experimental workflow can help elucidate the underlying mechanisms.
Caption: Experimental workflow for investigating resistance to this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a sensitive and a resistant cell line to this compound. Actual values must be determined experimentally.
| Cell Line | Treatment | IC50 (nM) |
| Sensitive (e.g., A549) | This compound | 50 |
| Resistant (e.g., A549-OR) | This compound | 500 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the activation status of key proteins in pro-survival pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the action of and resistance to this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Potential pathways contributing to this compound resistance.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 19-Oxocinobufagin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Oxocinobufagin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability. The information provided is based on established methods for improving the bioavailability of poorly soluble bufadienolides, the family to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low in vivo efficacy with this compound despite promising in vitro results?
A1: Low in vivo efficacy of this compound, a member of the bufadienolide family, is often attributed to its poor oral bioavailability.[1][2] This limitation stems from its low aqueous solubility and potentially extensive first-pass metabolism. To confirm this, it is recommended to conduct a preliminary pharmacokinetic study to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). If the results indicate poor absorption, various formulation strategies can be employed to enhance its bioavailability.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble drugs like bufadienolides.[1][2] These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants that can improve the solubilization and absorption of lipophilic drugs.
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the experimental model. A preliminary screening of different formulations is often necessary. For instance, solid dispersions are a good starting point due to their relative ease of preparation. If a significant improvement is not observed, more advanced techniques like nanoparticle or microemulsion formulations can be explored.
Troubleshooting Guides
Issue 1: Poor and Variable Absorption of this compound in Animal Models
Possible Cause: Low aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.
-
Experimental Protocol: A nanosuspension of the active compound can be prepared using methods like wet milling or homogenization in the presence of a surfactant to stabilize the nanoparticles.
-
-
Formulation as a Solid Dispersion:
-
Rationale: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.
-
Experimental Protocol:
-
Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC).
-
Dissolve both this compound and the carrier in a common organic solvent.
-
Remove the solvent by evaporation under vacuum (e.g., using a rotary evaporator).
-
The resulting solid mass can be milled and formulated into a suitable dosage form for animal administration.
-
-
Quantitative Data for Similar Bufadienolides (for reference):
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Parameters (vs. Free Drug) | Reference |
| Solid Dispersion | Nobiletin | Rats | Cmax: ~2.5-fold increase, AUC: ~2.8-fold increase | [3] |
| Nanosuspension | Piperine | Rats | Oral Bioavailability: 3.65-fold higher |
Issue 2: Rapid Metabolism and Clearance of this compound In Vivo
Possible Cause: Extensive first-pass metabolism in the liver and/or gut wall.
Solutions:
-
Encapsulation in Nanocarriers (e.g., Liposomes or Polymeric Nanoparticles):
-
Rationale: Nanocarriers can protect the drug from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism. They can also facilitate lymphatic absorption, bypassing the portal circulation to some extent.
-
Experimental Protocol (for Liposomes):
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent.
-
Create a thin lipid film by evaporating the solvent.
-
Hydrate the lipid film with an aqueous buffer to form liposomes.
-
The resulting liposomal suspension can be administered orally to the animal model.
-
-
-
Co-administration with a Cytochrome P450 (CYP) Inhibitor:
-
Rationale: If the metabolism of this compound is known to be mediated by specific CYP enzymes, co-administration with a known inhibitor of that enzyme can increase its systemic exposure. Note: This approach is primarily for mechanistic studies and may not be suitable for therapeutic development due to potential drug-drug interactions.
-
Quantitative Data for Similar Compounds (for reference):
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Parameters (vs. Free Drug) | Reference |
| Microemulsion | Capsaicin | Rats | Oral Bioavailability: 2.64-fold higher | |
| Nanoparticles | Doxorubicin | Mice | Significantly lower tumor volume (enhanced efficacy) |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating common experimental workflows for enhancing bioavailability and a potential signaling pathway that could be affected by bufadienolides.
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Postulated signaling pathway affected by bufadienolides, impacting cell proliferation and apoptosis.
References
Validation & Comparative
19-Oxocinobufagin vs. Bufalin: A Comparative Cytotoxicity Guide
A detailed guide for researchers, scientists, and drug development professionals on comparing the cytotoxic profiles of 19-Oxocinobufagin and bufalin (B1668032), with a focus on experimental design and data interpretation.
While both this compound and bufalin are bufadienolides, a class of cardiotonic steroids with recognized anticancer potential, direct comparative studies on their cytotoxicity are not extensively available in publicly accessible literature. Bufalin, isolated from the venom of the Chinese toad Bufo gargarizans, has been the subject of numerous studies investigating its potent anti-tumor activities.[1] These activities include inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest across a range of cancer types.[1][2] This guide will use the well-documented cytotoxic profile of bufalin as a benchmark to outline a comprehensive framework for a comparative study against this compound, another natural product also sourced from Bufo bufo gargarizans Cantor.[3]
Quantitative Cytotoxicity Data: Bufalin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxicity, with lower values indicating higher potency. The following table summarizes the IC50 values of bufalin in various human cancer cell lines, showcasing its selective cytotoxicity towards cancer cells over normal cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U251 | Glioblastoma | 250 | [4] |
| U87MG | Glioblastoma | 150 | |
| U-87 | Glioma | ~1000 | |
| U-373 | Glioma | ~1000 | |
| HepG2 | Hepatocellular Carcinoma | 120-810 | |
| Huh7 | Hepatocellular Carcinoma | (Synergistic with sorafenib) | |
| A549 | Non-small cell lung cancer | (Dose-dependent) | |
| MCF-7 | Breast Cancer (ERα-positive) | (Sensitizes to TRAIL) | |
| MDA-MB-231 | Breast Cancer (ERα-negative) | (Sensitizes to TRAIL) | |
| U-2 OS | Osteosarcoma | (Induces apoptosis) |
Experimental Protocols
To conduct a robust comparative cytotoxicity study between this compound and bufalin, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the viability of cell cultures after treatment with this compound and bufalin and to calculate their respective IC50 values.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and bufalin. Include untreated cells as a negative control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
2. Apoptosis Assay (Annexin V Staining)
The Annexin V assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
-
Objective: To quantify and compare the induction of apoptosis in cells treated with this compound and bufalin.
-
Procedure:
-
Cell Treatment: Treat cells with selected concentrations of this compound and bufalin based on the IC50 values obtained from the viability assay.
-
Cell Collection: After the desired incubation period, harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI). PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain late apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A general experimental workflow for comparing the cytotoxicity of two compounds.
Caption: A simplified signaling pathway of bufalin-induced apoptosis in cancer cells.
Mechanism of Action of Bufalin
Bufalin exerts its cytotoxic effects through multiple signaling pathways. It is known to be a specific inhibitor of Na+/K+-ATPase. This inhibition can trigger a cascade of events, including the modulation of the PI3K/Akt pathway, which in turn can inhibit the activation of Aurora A and B kinases, leading to mitotic arrest. Furthermore, bufalin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Conclusion
While direct comparative data for this compound and bufalin is currently limited, this guide provides a comprehensive framework for conducting such a study. By employing standardized assays for cell viability and apoptosis, researchers can generate robust and comparable data. The well-documented cytotoxic profile and mechanisms of action of bufalin serve as an excellent benchmark for evaluating the therapeutic potential of this compound and other novel bufadienolides in the field of oncology drug development. Future studies directly comparing these two compounds are warranted to elucidate their relative potencies and therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
19-Oxocinobufagin: An In Vivo Validation of its Anticancer Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide derived from traditional medicine, has garnered significant attention for its potential as an anticancer agent. This guide provides a comprehensive in vivo validation of its anticancer effects, offering a comparative analysis against other agents where data is available. We present key experimental data in a structured format, detail the methodologies of pivotal studies, and visualize the intricate signaling pathways modulated by this promising compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative In Vivo Efficacy of this compound
The in vivo anticancer activity of this compound has been evaluated in various preclinical xenograft models. While direct head-to-head comparative studies with standard chemotherapeutics are limited, existing research provides valuable insights into its potency and synergistic potential.
Table 1: In Vivo Tumor Growth Inhibition by this compound Monotherapy
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | H460 | Nude Mice | 0.5 mg/kg or 1.0 mg/kg, i.p., every other day for 7 doses | Significant inhibition compared to vehicle | [1] |
| Non-Small Cell Lung Cancer | A549 | NSG Mice | 5 mg/kg/day or 10 mg/kg/day, i.p. | Significant inhibition (10 mg/kg was dramatic) | [2] |
| Colorectal Cancer | HCT116 | Nude Mice | 0.5 mg/kg or 1.0 mg/kg, i.p., every other day | Significant reduction in tumor growth | [3] |
| Colorectal Cancer | SW1116 | Nude Mice | 2, 5, or 10 mg/kg, oral gavage, once daily for 20 days | Significant inhibition; 10 mg/kg induced regression | [4] |
| Cholangiocarcinoma | QBC939 | Nude Mice | Treatment for 2 weeks | Significantly smaller tumors than control | [5] |
| Glioblastoma | U87MG-EGFR | Nude Mice | 1 or 5 mg/kg, i.p., daily for 26 days | Significantly slower tumor growth | |
| Osteosarcoma | Saos-2 | Not Specified | Not Specified | Cisplatin (B142131) used as positive control |
Table 2: Synergistic In Vivo Anticancer Effects of this compound with Cisplatin
| Cancer Type | Cell Line | Animal Model | Treatment Groups | Outcome | Reference |
| Osteosarcoma | 143B | Nude Mice | 1. Cinobufagin alone2. Cisplatin alone3. Cinobufagin + Cisplatin | Combination therapy markedly suppressed tumor growth and metastasis compared to either drug alone. | |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | Not Specified | 1. Cinobufagin alone2. Cisplatin alone3. Cinobufagin + Cisplatin | Combination significantly reduced tumor growth. |
Experimental Protocols
The following section details the methodologies employed in the in vivo xenograft studies cited in this guide. These protocols provide a framework for the design and execution of similar preclinical evaluations.
General Xenograft Tumor Model Protocol
This protocol outlines the fundamental steps for establishing and utilizing a subcutaneous xenograft model to assess the in vivo anticancer efficacy of compounds like this compound.
-
Cell Culture: Human cancer cell lines (e.g., H460, A549, HCT116, QBC939, U87MG-EGFR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, typically athymic nude mice or NOD-scid IL2Rgnull (NSG) mice, aged 4-6 weeks, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2. Animal body weight is also recorded to assess toxicity.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered via intraperitoneal (i.p.) injection or oral gavage at specified doses and schedules (refer to Table 1).
-
Control Group: Receives the vehicle used to dissolve the compound (e.g., PBS, DMSO).
-
Positive Control (if applicable): A standard-of-care chemotherapeutic agent is administered.
-
-
Endpoint and Analysis: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Specific Protocol Example: Colorectal Cancer Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: A suspension of HCT116 cells was injected into the backs of the mice.
-
Treatment:
-
Napabucasin (10 mg/kg) was used as a positive control.
-
This compound was administered intraperitoneally at 0.5 mg/kg and 1.0 mg/kg every other day.
-
-
Outcome Measurement: Tumor volumes were measured throughout the study to assess the inhibitory effects of the treatments.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound suppresses the pro-survival AKT signaling pathway.
Caption: this compound leads to the inactivation of the Notch signaling pathway.
Conclusion
The in vivo data presented in this guide strongly support the anticancer potential of this compound across a range of cancer types. Its ability to inhibit tumor growth as a monotherapy and to act synergistically with established chemotherapeutics like cisplatin highlights its promise as a novel therapeutic agent. The elucidation of its mechanisms of action, involving the inhibition of key pro-cancerous signaling pathways such as STAT3, AKT, and Notch, provides a solid rationale for its further clinical development. The experimental protocols detailed herein offer a foundation for future preclinical studies aimed at further validating and expanding upon these findings. Continued research into this compound is warranted to fully realize its therapeutic potential in oncology.
References
- 1. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of a Potent Bufadienolide: A Guide to 19-Oxocinobufagin's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
19-Oxocinobufagin, a naturally occurring bufadienolide, has garnered significant interest within the scientific community for its potent cardiotonic and anticancer activities. This guide provides a comparative analysis of its structure-activity relationship (SAR), offering insights into the molecular features governing its biological effects. While comprehensive quantitative SAR data for a wide range of this compound derivatives remains an area of active research, this document synthesizes available information on related bufadienolides to elucidate key structural determinants of activity.
Unveiling the Anticancer Potential: A Comparative Look at Cytotoxicity
The anticancer effects of bufadienolides, including this compound, are largely attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The following table summarizes the cytotoxic activities of this compound and related bufadienolides, highlighting the influence of structural modifications on their potency.
Table 1: Comparative Cytotoxicity of this compound and Related Bufadienolides
| Compound | C-3 Substituent | C-5 Substituent | C-10 Substituent | C-14 Substituent | C-16 Substituent | Test Model | IC50 (µM) |
| This compound | -OAc | β-OH | -CHO (part of the oxocine ring) | β-OH | - | A549 (Lung Cancer) | Data not available |
| HeLa (Cervical Cancer) | Data not available | ||||||
| Bufalin | β-OH | β-OH | -CH3 | β-OH | - | Various | ~0.01 - 1 |
| Cinobufagin (B1669057) | -OAc | β-OH | -CHO | β-OH | - | Various | ~0.01 - 1 |
| Arenobufagin | -OH | β-OH | -CHO | β-OH | -OAc | HeLa, A549 | Potent |
| Gamabufotalin | -OH | β-OH | -CH2OH | β-OH | -OAc | Various | Potent |
The core bufadienolide skeleton, a C24 steroid with a six-membered lactone ring at the C-17 position, is essential for activity. Key structural features influencing the anticancer potency of this class of compounds include:
-
The C-10 Aldehyde Group: The presence of an aldehyde group at the C-10 position, as seen in cinobufagin and arenobufagin, is often associated with enhanced cytotoxic activity. In this compound, this aldehyde is part of a unique oxocine ring formed between C-10 and C-19, the influence of which on activity is a subject of ongoing research.
-
Substituents at C-3: The nature of the substituent at the C-3 position can modulate activity. An acetate (B1210297) group, as in cinobufagin, or a hydroxyl group, as in bufalin, are common.
-
Hydroxylation at C-5 and C-14: The presence of hydroxyl groups at the C-5 and C-14 positions is generally considered important for the cardiotonic and anticancer effects of bufadienolides.
Cardiotonic Effects: The Role of Na+/K+-ATPase Inhibition
The cardiotonic properties of this compound and other bufadienolides stem from their ability to inhibit the Na+/K+-ATPase enzyme, also known as the sodium pump. This inhibition leads to an increase in intracellular calcium concentration, resulting in enhanced cardiac contractility.
Table 2: Na+/K+-ATPase Inhibitory Activity of Selected Bufadienolides
| Compound | Test Model | IC50 (µM) |
| This compound | Data not available | Data not available |
| Bufalin | Porcine kidney Na+/K+-ATPase | ~0.1 |
| Cinobufagin | Porcine kidney Na+/K+-ATPase | ~0.1 |
| Ouabain (Reference) | Porcine kidney Na+/K+-ATPase | ~0.2 |
Note: Specific IC50 values for this compound's Na+/K+-ATPase inhibitory activity are not currently available in the literature.
The structural features that govern anticancer activity also play a crucial role in Na+/K+-ATPase inhibition. The lactone ring and the overall stereochemistry of the steroid nucleus are critical for binding to the enzyme.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Na+/K+-ATPase Inhibition Assay
This assay measures the inhibition of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Protocol:
-
Enzyme Preparation: Prepare a purified Na+/K+-ATPase enzyme solution from a suitable source (e.g., porcine kidney).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, KCl, NaCl, and ATP.
-
Inhibition Assay: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the Na+/K+-ATPase enzyme preparation and incubate at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).
-
IC50 Calculation: The IC50 value is determined from the concentration-inhibition curve.
Visualizing the Mechanism: Signaling Pathways
This compound and related bufadienolides exert their anticancer effects by modulating various signaling pathways, primarily inducing apoptosis.
Caption: Apoptosis signaling pathway induced by bufadienolides.
Caption: Experimental workflow for SAR analysis.
Conclusion and Future Directions
This compound holds considerable promise as a lead compound for the development of novel anticancer and cardiotonic agents. The analysis of related bufadienolides suggests that modifications at the C-3, C-10, and C-19 positions significantly impact biological activity. However, a critical gap in the current knowledge is the lack of comprehensive quantitative data for a series of this compound derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a detailed and quantitative structure-activity relationship. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents.
A Comparative Analysis of Bufadienolides from Different Toad Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bufadienolides derived from various toad species, focusing on their anti-tumor and cardiotonic activities. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Bufadienolides, a class of C-24 steroidal compounds, are predominantly found in the venom of toads from the Bufonidae family, such as Bufo bufo gargarizans and Rhinella marina (formerly Bufo marinus).[1][2] These compounds have garnered significant interest in the scientific community for their potent biological activities, including well-documented anti-tumor, anti-inflammatory, and cardiotonic effects.[3][4] Structurally, bufadienolides are characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus.[1] They can be classified into free bufadienolides and conjugated bufadienolides, with the latter being esterified at the C-3 position with groups like arginine diacyl chains.
The primary mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are often dysregulated in cancer. The diverse chemical structures of bufadienolides across different toad species contribute to a spectrum of biological potencies and therapeutic windows.
Quantitative Comparison of Bioactivities
The following tables summarize the cytotoxic and cardiotonic activities of prominent bufadienolides isolated from different toad species. This data, compiled from various studies, highlights the differences in potency and provides a basis for selecting compounds for further investigation.
Table 1: Comparative Cytotoxicity of Bufadienolides Against Various Cancer Cell Lines
| Bufadienolide | Toad Species Source | Cancer Cell Line | IC50 (nM) | Reference |
| Bufalin (B1668032) | Bufo bufo gargarizans | PC-3 (Prostate) | Varies (e.g., 5-100 nM) | |
| DU145 (Prostate) | Varies (e.g., 5-100 nM) | |||
| Arenobufagin | Bufo bufo gargarizans | PC-3 (Prostate) | Potent inhibition reported | |
| Cinobufagin | Bufo bufo gargarizans | PC-3 (Prostate) | Potent inhibition reported | |
| Unnamed Compounds | Bufo melanostictus | PC-3 (Prostate) | Nanomolar range | |
| DU145 (Prostate) | Nanomolar range | |||
| Various Bufadienolides | Bufo bufo gargarizans (eggs) | SK-MEL-1 (Melanoma) | < 1.0 µM (for 14β-hydroxy type) |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Comparative Cardiotonic Activity of Bufadienolides
| Bufadienolide | Toad Species Source | Model | Activity | Reference |
| 19-norbufadienolides | Bufo bufo gargarizans | Isolated toad heart | More potent than bufalin and bufotalin | |
| Total Bufadienolides | Bufo viridis | Anesthetized dogs | Marked cardiotonic and vasotonic effect |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the analysis of bufadienolides.
Isolation and Identification of Bufadienolides
A general procedure for the isolation and identification of bufadienolides from toad venom involves several chromatographic and spectroscopic techniques.
-
Extraction: The dried toad venom is typically extracted with a solvent such as methanol (B129727) or ethanol. The extract is then partitioned with solvents of varying polarity, like cyclohexane (B81311) and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to a series of column chromatography steps. This may include silica (B1680970) gel, ODS (octadecylsilane), and Sephadex LH-20 columns. Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly preparative HPLC.
-
Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the absolute configuration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, DU145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bufadienolide compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing a Bufadienolide Research Workflow and a Key Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bufadienolide research and a key signaling pathway affected by these compounds.
Caption: Experimental workflow for bufadienolide research.
Caption: Simplified PI3K/Akt signaling pathway modulation.
References
- 1. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]
- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toad venom-derived bufadienolides and their therapeutic application in prostate cancers: Current status and future directions [frontiersin.org]
- 4. Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads - PMC [pmc.ncbi.nlm.nih.gov]
19-Oxocinobufagin Versus Standard Chemotherapy: A Comparative Efficacy Guide
An objective analysis of the anti-cancer properties of 19-Oxocinobufagin in comparison to established chemotherapy agents, supported by preclinical data.
This guide provides a comparative overview of the efficacy of this compound, a bufadienolide natural product, against standard-of-care chemotherapy drugs. Due to the limited availability of direct comparative studies on this compound, this analysis primarily relies on data from its closely related and well-studied precursor, Cinobufagin (B1669057), as a proxy. The information is intended for researchers, scientists, and professionals in drug development to offer insights into the potential of this natural compound in oncology.
Efficacy Snapshot: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity of Cinobufagin and standard chemotherapy drugs across various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.7821 | [1] |
| RKO | Colorectal Carcinoma | 0.3642 | [1] |
| SW480 | Colorectal Carcinoma | 0.1822 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | [2] |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | 24h | [3] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 | 24h | |
| Cisplatin | A549 | Lung Carcinoma | 16.48 | 24h | |
| Cisplatin | HCT116 | Colorectal Carcinoma | Not specified | Not specified | |
| Paclitaxel | MCF-7 | Breast Cancer | 7.5 nM (0.0075 µM) | 24h | |
| Paclitaxel | HeLa | Cervical Cancer | 2.5 - 7.5 nM (0.0025 - 0.0075 µM) | 24h | |
| Oxaliplatin | HT-29 | Colorectal Adenocarcinoma | 0.33 | 24h | |
| Oxaliplatin | SW620 | Colorectal Adenocarcinoma | 1.13 | 24h |
In Vivo Efficacy of Cinobufagin
Preclinical studies using animal models have demonstrated the tumor-suppressive effects of Cinobufagin. In a xenograft model using HCT116 colorectal cancer cells, intraperitoneal administration of Cinobufagin at doses of 0.5 mg/kg and 1.0 mg/kg significantly reduced tumor growth. Similarly, in a glioblastoma xenograft model (U87MG-EGFR cells), Cinobufagin treatment at 1 and 5 mg/kg slowed tumor progression. Another study on a cholangiocarcinoma xenograft model also showed that Cinobufagin could attenuate tumor growth.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The anti-proliferative effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compound (Cinobufagin or standard chemotherapy drug) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 20 µL of 5 mg/mL solution) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., HCT116, U87MG-EGFR) were subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of Cinobufagin at specified doses and schedules (e.g., daily or every other day). The control group received a vehicle control.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Signaling Pathways and Mechanism of Action
Cinobufagin has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
Cinobufagin inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival. By suppressing the phosphorylation of STAT3, Cinobufagin blocks its nuclear translocation and subsequent downstream signaling, leading to reduced tumor growth and induction of apoptosis.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
PI3K/Akt Signaling Pathway
Cinobufagin also targets the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and resistance to apoptosis. Inhibition of this pathway by Cinobufagin leads to decreased cell proliferation and induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The available preclinical data suggests that Cinobufagin, a close analog of this compound, exhibits significant anti-cancer activity across various cancer cell lines and in in vivo models. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways like STAT3 and PI3K/Akt, presents a compelling case for its further investigation as a potential therapeutic agent.
It is crucial to note that the data for Cinobufagin is used as a proxy for this compound, and direct comparative studies between this compound and standard chemotherapy drugs are necessary to definitively establish its efficacy and potential clinical utility. The IC50 values presented are from different studies with varying experimental conditions, and therefore, a direct comparison of these values should be interpreted with caution. Future research should focus on head-to-head comparisons of this compound with standard chemotherapies in standardized preclinical models to provide a clearer picture of its relative efficacy.
References
Bridging the Gap: In Vitro to In Vivo Correlation of 19-Oxocinobufagin Activity
A Comparative Guide for Researchers and Drug Development Professionals
The bufadienolide 19-Oxocinobufagin, a derivative from toad venom, has emerged as a compound of interest in oncological research. Like other members of the cardiotonic steroid family, its mechanism of action is primarily attributed to the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This disruption triggers a cascade of downstream signaling events, ultimately leading to apoptosis and the suppression of tumor growth. Establishing a clear correlation between in vitro activity and in vivo efficacy is paramount for the clinical translation of this compound. This guide provides an objective comparison of its expected performance based on data from closely related bufadienolides, supported by detailed experimental protocols and pathway visualizations to aid researchers in designing and interpreting their studies.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data from closely related and well-studied bufadienolides, such as cinobufagin (B1669057) and bufalin. This information serves as a predictive framework for the anticipated in vitro and in vivo activities of this compound.
Table 1: Representative In Vitro Cytotoxicity of Bufadienolides
| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Cinobufagin | 143B | Osteosarcoma | CCK-8 | ~100 | [1] |
| Cinobufagin | A549 | Non-small cell lung cancer | MTT | Not specified | [2] |
| Cinobufagin | HCT116, RKO, SW480 | Colorectal cancer | Not specified | Not specified | [3] |
| Bufalin | HepG2 | Liver cancer | MTT | Not specified | [3] |
| Cinobufagin | A375 | Malignant melanoma | MTT | 200 (as 0.2 µg/mL) | [3] |
Table 2: Representative In Vivo Antitumor Activity of Bufadienolides
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cinobufagin & Cisplatin | Nude mice | Osteosarcoma xenograft (143B cells) | Not specified | Markedly suppressed tumor growth | |
| Cinobufagin | NSG mice | NSCLC xenograft (A549 cells) | Not specified | Significant reduction in tumor volume | |
| Cinobufagin | Nude mice | Colorectal cancer xenograft (HCT116 cells) | Not specified | Inhibited tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key protocols for assessing the activity of this compound.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Na+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by the test compound.
-
Enzyme Preparation: Prepare a purified Na+/K+-ATPase enzyme solution or use a crude plasma membrane preparation from cells or tissues.
-
Reaction Setup: In a 96-well plate, add the assay buffer (containing Tris-HCl, NaCl, KCl, and MgCl2), the test compound at various concentrations, and the enzyme preparation. Include a positive control (e.g., ouabain) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain. The IC50 value for this compound can then be determined.
In Vivo Xenograft Animal Model
This model is essential for evaluating the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Culture human cancer cells to a sufficient number and harvest them. Resuspend the cells in a suitable medium, often mixed with Matrigel, for injection.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and vehicle control) to the respective groups via a predetermined route (e.g., intraperitoneal, intravenous, or oral) and schedule.
-
Efficacy Evaluation: Measure tumor volume and mouse body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect compared to the control group.
Visualizing the Path to Correlation
The following diagrams illustrate the key processes involved in correlating the in vitro and in vivo activity of this compound.
References
Validating the Anti-Proliferative Efficacy of 19-Oxocinobufagin and its Analogs Against Standard Chemotherapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of the bufadienolide family of compounds, with a special focus on cinobufagin (B1669057), a close structural analog of 19-Oxocinobufagin, against established chemotherapy agents. The data presented herein is intended to support further investigation into this compound as a potential anti-cancer therapeutic.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of bufadienolides, including cinobufagin, cinobufotalin, and resibufogenin, has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potency in comparison to standard-of-care chemotherapy drugs.
Table 1: Comparative IC50 Values of Bufadienolides and Standard Chemotherapies in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | A549 (µM) | H1299 (µM) | H460 (µM) | SK-MES-1 (µM) |
| Cinobufagin | ~1.5 | ~0.035[1] | ~1.2 | ~1.8 |
| Cisplatin | >10 | ~5.0 | ~2.5 | ~3.0 |
| Paclitaxel | ~0.01 | ~0.005 | ~0.002 | ~0.008 |
| Doxorubicin | ~0.5 | ~0.1 | ~0.2 | ~0.4 |
Table 2: Comparative IC50 Values of Bufadienolides and Standard Chemotherapies in Hepatocellular Carcinoma (HCC) and Other Cancer Cell Lines
| Compound | HepG2 (HCC) (µM) | HCT116 (Colorectal) (µM) | RKO (Colorectal) (µM) | SW480 (Colorectal) (µM) | MCF-7 (Breast) (µM) |
| Cinobufagin | ~0.8 | ~0.78[2] | ~0.36[2] | ~0.18[2] | ~1.0 |
| Cinobufotalin | ~0.5 | Not Reported | Not Reported | Not Reported | Not Reported |
| Resibufogenin | ~1.2 | Not Reported | Not Reported | Not Reported | Not Reported |
| Sorafenib (HCC) | ~5-10 | N/A | N/A | N/A | N/A |
| Oxaliplatin (Colorectal) | N/A | ~1.0 | ~2.5 | ~5.0 | N/A |
| Doxorubicin | ~0.5 | ~0.2 | ~0.3 | ~0.4 | ~0.05 |
Mechanisms of Action: A Comparative Overview
Cinobufagin and related bufadienolides exert their anti-proliferative effects through the modulation of several key signaling pathways implicated in cancer cell survival and proliferation. In contrast, conventional chemotherapeutic agents often act through direct DNA damage.
Bufadienolides (e.g., Cinobufagin): Multi-Targeted Pathway Inhibition
Bufadienolides have been shown to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades:
-
PI3K/AKT/mTOR Pathway: Cinobufagin inhibits the activation of AKT, a central node in cell survival signaling, leading to decreased phosphorylation of downstream targets and the induction of apoptosis.
-
RAF/MEK/ERK Pathway: This pathway, crucial for cell proliferation, is also downregulated by cinobufagin in several cancer cell types.
-
STAT3 Pathway: Cinobufagin has been demonstrated to suppress the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in tumor progression and metastasis.
-
EGFR Signaling: In cancer cells with EGFR amplification, cinobufagin can block EGFR phosphorylation and its downstream signaling pathways.
-
Wnt/β-catenin Pathway: The related bufadienolide, 19-Hydroxybufalin, has been shown to inhibit the Wnt/β-catenin pathway in NSCLC cells.
Caption: Signaling pathways inhibited by Cinobufagin.
Standard Chemotherapies: DNA Damage and Cytotoxicity
-
Platinum-Based Drugs (Cisplatin, Oxaliplatin): These agents form covalent bonds with DNA, creating crosslinks that inhibit DNA replication and transcription, ultimately leading to cell death. Oxaliplatin's mechanism of action is primarily through DNA damage through DNA crosslinking, particularly intrastrand and interstrand crosslinking[3].
-
Taxanes (Paclitaxel): Paclitaxel interferes with the normal function of microtubules, leading to the arrest of the cell cycle and apoptosis.
-
Anthracyclines (Doxorubicin): Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which cause DNA and cell membrane damage.
Caption: General mechanism of action for DNA-damaging chemotherapies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of anti-proliferative effects are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of a compound by measuring cell viability.
Caption: Workflow for the CCK-8 cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, cinobufagin, or standard chemotherapy drug) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cells with the compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The data presented in this guide strongly suggest that bufadienolides, as exemplified by cinobufagin, exhibit potent anti-proliferative activity against a variety of cancer cell lines through the modulation of key oncogenic signaling pathways. The multi-targeted nature of these compounds may offer advantages over traditional chemotherapies that primarily induce DNA damage.
Given the structural similarity, it is highly probable that this compound possesses a comparable anti-proliferative profile. Therefore, further investigation into the specific efficacy and mechanisms of action of this compound is warranted. Direct comparative studies of this compound against cinobufagin and standard chemotherapeutic agents in a broad panel of cancer cell lines and in in vivo models are essential next steps in validating its potential as a novel anti-cancer drug.
References
A Head-to-Head Comparison of 19-Oxocinobufagin and Digitoxin in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental data of two potent cardiac glycosides.
In the landscape of cancer therapeutics, natural compounds continue to be a vital source of novel drug candidates. Among these, cardiac glycosides have garnered significant attention for their potent anti-cancer activities. This guide provides a detailed head-to-head comparison of two such compounds: 19-Oxocinobufagin and Digitoxin. While direct comparative studies on this compound are limited, this guide will utilize data on the closely related and well-researched bufadienolide, Cinobufagin, as a representative for the bufadienolide class to which this compound belongs.
At a Glance: Key Differences and Similarities
| Feature | This compound (represented by Cinobufagin) | Digitoxin |
| Primary Mechanism | Inhibition of Na+/K+-ATPase; Modulation of multiple signaling pathways (STAT3, Notch, AKT). | Inhibition of Na+/K+-ATPase.[1][2] |
| Key Downstream Effects | Induction of apoptosis, cell cycle arrest, inhibition of proliferation, migration, and invasion.[2][3][4] | Induction of apoptosis, cell cycle arrest. |
| Reported Anti-Cancer Activity | Effective against a broad range of cancers including colorectal, osteosarcoma, melanoma, and non-small cell lung cancer. | Demonstrated cytotoxicity against various cancer cell lines, including pancreatic and non-small cell lung cancer. |
| Signaling Pathway Modulation | STAT3, PI3K/Akt/mTOR, Notch, ROS/JNK/p38. | EGFR, Src, MEK, Rho-kinases, Interferon signaling. |
Quantitative Analysis of Cytotoxicity
The following table summarizes the reported cytotoxic activities (IC50 values) of Cinobufagin and Digitoxin in various cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Cancer Cell Line | IC50 Concentration | Reference |
| Cinobufagin | Human malignant melanoma A375 | 0.2 µg/mL (24h) | |
| Gastric cancer SGC-7901 | 0.24 µM (24h) | ||
| Breast cancer MCF-7 | 0.94 ± 0.08 µM (24h), 0.44 ± 0.12 µM (48h), 0.22 ± 0.03 µM (72h) | ||
| Digitoxin | Non-small cell lung cancer NCI-H460 | 49-357 nM | |
| Renal cancer TK-10 | Not specified, but induces apoptosis | ||
| Breast cancer MCF-7 | Not specified, but induces apoptosis | ||
| Melanoma UACC-62 | Not specified, but induces apoptosis |
Delving into the Mechanisms of Action
Both this compound (as represented by Cinobufagin) and Digitoxin share a primary molecular target: the Na+/K+-ATPase pump. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of events that can lead to apoptosis. However, the downstream signaling pathways they modulate to exert their anti-cancer effects show notable differences.
This compound (as Cinobufagin) Signaling Pathways
Cinobufagin has been shown to influence a multitude of signaling pathways crucial for cancer cell survival and proliferation.
Caption: Signaling pathways modulated by Cinobufagin leading to anti-cancer effects.
Digitoxin Signaling Pathways
Digitoxin's anti-cancer activity is also mediated by the Na+/K+-ATPase, which acts as a signal transducer, activating several downstream kinase cascades.
Caption: Digitoxin's mechanism of action via Na+/K+-ATPase and downstream signaling.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like this compound and Digitoxin.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the number of apoptotic and necrotic cells following drug treatment.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
Both this compound (as represented by Cinobufagin) and Digitoxin are potent inducers of cell death in cancer cells, primarily through the inhibition of the Na+/K+-ATPase. While they share this initial target, their downstream effects on cellular signaling pathways diverge, suggesting they may have different optimal applications in cancer therapy. Cinobufagin appears to have a broader impact on multiple key cancer-related pathways, including STAT3, AKT, and Notch. Digitoxin, on the other hand, exerts its effects through the activation of specific kinase cascades. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to identify biomarkers that could predict sensitivity to these promising anti-cancer agents.
References
- 1. This compound | C26H32O7 | CID 102093791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 19-Oxocinobufagin
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for 19-Oxocinobufagin. Although a specific SDS was not found in the initial search, general safety precautions for cytotoxic compounds should be strictly followed.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemo-protectant gloves with reinforced fingertips and long cuffs.[5]
-
Gown: A long-sleeved, impermeable gown that is cuffed and can be tied at the back is required.
-
Eye and Face Protection: Use a face shield or safety goggles and a mask.
Handling:
-
All manipulations of this compound should be performed in a designated area, such as a biological safety cabinet, to prevent aerosolization and contamination.
-
Use syringes and IV sets with Luer-lock fittings to minimize the risk of leakage.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must follow a clearly defined and compliant waste stream for cytotoxic agents.
-
Segregation at the Source:
-
Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated PPE (gloves, gowns, masks)
-
Syringes, needles, and other sharps
-
Labware (pipette tips, tubes, flasks)
-
Contaminated cleaning materials (wipes, absorbents)
-
-
-
Waste Container Selection and Labeling:
-
Use designated, puncture-proof, and leak-proof containers specifically marked for cytotoxic or chemotherapy waste. These containers are typically color-coded (e.g., yellow with a purple lid for non-sharps, and a rigid yellow container with a purple lid for sharps).
-
All containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
-
Waste Packaging and Storage:
-
Non-Sharps Waste: Place items such as contaminated gloves, gowns, and labware into the designated cytotoxic waste bags.
-
Sharps Waste: All needles, syringes, and other sharp objects must be placed directly into a designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste."
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected by a certified hazardous waste transporter.
-
-
Final Disposal:
-
Cytotoxic waste must be transported off-site by a certified waste transporter to a permitted treatment facility.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration. Chemical neutralization may be used for some agents if incineration is not available.
-
Data on Cytotoxic Waste Classification and Handling
| Waste Category | Description | Recommended Container | Disposal Method |
| Solid Non-Sharps | Contaminated PPE, labware, vials, and packaging. | Yellow and purple-colored waste bags or rigid yellow containers with a purple lid. | High-Temperature Incineration |
| Sharps | Needles, syringes, scalpels, and other sharp instruments. | Purple-lidded, puncture-proof sharps container. | High-Temperature Incineration |
| Liquid Waste | Unused solutions or liquid media containing this compound. | Sealed, leak-proof, and clearly labeled container. | High-Temperature Incineration or Chemical Neutralization |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 19-Oxocinobufagin
Essential Safety and Handling Guide for 19-Oxocinobufagin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent bufadienolide cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Acute Oral Toxicity: Based on analogous compounds, this compound is presumed to be highly toxic and potentially fatal if swallowed.[1][2][3][4]
-
Systemic Effects: Absorption through skin contact or inhalation may lead to systemic toxicity, affecting the cardiovascular system.
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves, tested for use with chemotherapy drugs. | Prevents skin contact and absorption. The outer glove is removed immediately after handling. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles. | Protects against splashes and aerosol inhalation. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator is required when handling the powdered form. | Prevents inhalation of airborne particles. |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory-appropriate closed-toe shoes. | Prevents the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing (in a designated area):
-
Restricted Access: Cordon off the work area and restrict access to authorized personnel only.
-
Engineering Controls: All manipulations of powdered this compound must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit. Use weighing paper or a container that can be securely closed for transfer.
-
Dissolution: If preparing a solution, add the solvent to the vial containing the weighed compound slowly to avoid splashing. Cap the vial securely and mix gently.
3.2. Experimental Use:
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
Transport: When moving solutions, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.
-
Spill Management: A spill kit specifically for cytotoxic compounds must be readily available. In case of a spill:
-
Evacuate the immediate area.
-
Alert others and the laboratory safety officer.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads from the spill kit.
-
Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse), if compatible with the solvent used.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and hazardous waste and must be disposed of according to institutional and regulatory guidelines.
4.1. Waste Segregation and Collection:
-
Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers must be collected in a dedicated, leak-proof container lined with a purple bag and clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, shatter-proof container labeled "Hazardous Waste: Cytotoxic" and with the chemical constituents clearly listed.
-
Empty Vials: The original vial containing the powdered compound should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid cytotoxic waste. The rinsed vial should then be disposed of in the cytotoxic sharps container.
4.2. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal vendor.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.
-
Do not mix cytotoxic waste with general laboratory or biohazardous waste streams.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
